RU-302
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2S/c1-16-21(17(2)32-28-16)15-33-22-9-4-3-8-20(22)23(31)30-12-10-29(11-13-30)19-7-5-6-18(14-19)24(25,26)27/h3-9,14H,10-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHRNXCFYZERFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RU-302 Pan-TAM Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of RU-302, a novel small-molecule pan-TAM inhibitor. This document details the molecular interactions, downstream signaling consequences, and anti-tumorigenic effects of this compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound is a pan-TAM inhibitor that uniquely targets the extracellular domain of the TAM family of receptor tyrosine kinases (RTKs), which includes Tyro-3, Axl, and MerTK.[1][2] Unlike many kinase inhibitors that target the intracellular kinase domain, this compound functions by sterically blocking the interaction between the first immunoglobulin-like (Ig1) domain of the TAM receptors and their primary ligand, Growth Arrest-Specific 6 (Gas6).[1][2] This prevention of ligand binding inhibits the subsequent dimerization and autophosphorylation of the TAM receptors, thereby blocking the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, migration, and immune evasion.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various assays, demonstrating its potency and pan-TAM specificity.
| Assay | Target | Cell Line | Inhibitor | IC50 / Effect | Reference |
| TAM-IFNγ R1 Chimeric Receptor Assay | Axl | 293T | This compound | ~2.5 µM | [1] |
| TAM-IFNγ R1 Chimeric Receptor Assay | MerTK | 293T | This compound | Inhibition at 10 µM | [1] |
| TAM-IFNγ R1 Chimeric Receptor Assay | Tyro3 | 293T | This compound | Inhibition at 10 µM | [1] |
| In Vivo Tumor Growth | H1299 Xenograft | NOD-SCIDγ mice | This compound (100 mg/kg) | Significant tumor growth suppression | [1] |
Table 1: Summary of this compound Quantitative Data
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
TAM-IFNγ R1 Chimeric Receptor Assay
This assay was employed to quantitatively assess the inhibition of Gas6-induced TAM receptor activation by this compound.
Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were transiently transfected with chimeric receptor plasmids (Axl-IFNγR1, MerTK-IFNγR1, or Tyro3-IFNγR1) and a STAT1-responsive luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment and Ligand Stimulation: 24 hours post-transfection, cells were pre-treated with varying concentrations of this compound (or vehicle control) for 1 hour. Subsequently, cells were stimulated with recombinant human Gas6 (400 ng/mL) for 24 hours to induce receptor activation.
-
Luciferase Assay: Following stimulation, cells were lysed, and luciferase activity was measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Luciferase readings were normalized to a control (e.g., Renilla luciferase) to account for transfection efficiency. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Immunoblotting for Downstream Signaling
Western blotting was used to determine the effect of this compound on the phosphorylation status of TAM receptors and downstream signaling proteins Akt and ERK.
Protocol:
-
Cell Culture and Treatment: Human non-small cell lung carcinoma (H1299) and human breast adenocarcinoma (MDA-MB-231) cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were serum-starved for 24 hours prior to treatment.
-
Inhibitor and Ligand Treatment: Cells were pre-treated with this compound (5.0 µM for MDA-MB-231 and 10.0 µM for H1299) or vehicle control for 1 hour, followed by stimulation with Gas6 (400 ng/mL) for 25 minutes.
-
Protein Extraction and Quantification: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against phospho-Axl, phospho-MerTK, phospho-Tyro3, phospho-Akt, phospho-ERK, and their total protein counterparts, as well as a loading control (e.g., β-actin).
-
Detection and Analysis: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
Transwell Migration Assay
This assay was performed to evaluate the impact of this compound on Gas6-induced cancer cell migration.
Protocol:
-
Cell Preparation: H1299 cells were serum-starved for 24 hours.
-
Assay Setup: Transwell inserts with an 8.0 µm pore size were placed in a 24-well plate. The lower chamber was filled with serum-free media containing Gas6 (400 ng/mL) as a chemoattractant.
-
Cell Seeding and Treatment: A suspension of H1299 cells in serum-free media, pre-treated with this compound (10.0 µM) or vehicle control, was seeded into the upper chamber of the Transwell inserts.
-
Incubation: The plate was incubated for 24 hours to allow for cell migration.
-
Quantification: Non-migrated cells on the upper surface of the membrane were removed with a cotton swab. Migrated cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo H1299 Lung Cancer Xenograft Model
This preclinical model was utilized to assess the in vivo efficacy of this compound in suppressing tumor growth.
Protocol:
-
Cell Inoculation: 5 x 10^5 H1299 cells were subcutaneously injected into the flanks of NOD-SCIDγ mice.
-
Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size. Mice were then randomized into treatment and control groups.
-
Compound Administration: The treatment group received daily intraperitoneal injections of this compound (100 mg/kg). The control group received vehicle injections.
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, mice were euthanized, and tumors were excised and weighed. Tumor growth inhibition was calculated by comparing the average tumor volume of the treatment group to the control group.
Mandatory Visualizations
Signaling Pathway Diagram
References
The Core Target of RU-302: A Pan-TAM Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
RU-302 is a novel small molecule inhibitor that targets the TAM (Tyro-3, Axl, and MerTK) family of receptor tyrosine kinases.[1][2] These receptors are implicated in a variety of human cancers, where their overexpression is associated with aggressive disease, metastasis, and the development of drug resistance.[1][2] this compound exerts its inhibitory effect by disrupting the interaction between the TAM receptors and their primary ligand, Growth arrest-specific factor 6 (Gas6).[1][3] Specifically, it blocks the binding interface between the first immunoglobulin-like (Ig1) domain of the TAM ectodomain and the Laminin G-like (Lg) domain of Gas6.[1][3] This mechanism of action prevents ligand-induced receptor activation and downstream signaling, leading to the suppression of tumor growth and motility.[1][2] Preclinical studies have demonstrated that this compound is a pan-TAM inhibitor with efficacy in cellular and in vivo cancer models.[1][4]
Quantitative Data
This compound demonstrates inhibitory activity against TAM receptors in the low micromolar range. The following table summarizes the available quantitative data for this compound and the related compound RU-301.
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Source |
| This compound | Axl | Chimeric Receptor Activation | CHO | ~1.25 - 2.5 | [4] (Estimated from dose-response curve) |
| This compound | Axl, MerTK, Tyro-3 | Gas6-Induced Phosphorylation | H1299 | Effective at 10 µM | [4] |
| RU-301 | Axl | Chimeric Receptor Activation | CHO | ~1.25 - 2.5 | [4] (Estimated from dose-response curve) |
Signaling Pathways
This compound-mediated inhibition of TAM receptor activation disrupts key downstream signaling pathways involved in cell survival, proliferation, and migration. Upon binding of Gas6, TAM receptors dimerize and autophosphorylate, leading to the activation of pathways such as the PI3K/Akt and MAPK/ERK cascades. This compound, by preventing the initial ligand-receptor interaction, blocks these downstream signaling events.
Caption: TAM receptor signaling pathway inhibited by this compound.
Experimental Protocols
Chimeric TAM Receptor Activation Assay
This assay provides a functional readout for the inhibition of Gas6-induced TAM receptor activation.
Principle: CHO (Chinese Hamster Ovary) cells are stably transfected to express chimeric receptors consisting of the extracellular and transmembrane domains of a specific TAM receptor (Tyro-3, Axl, or MerTK) fused to the intracellular domain of the human interferon-gamma receptor 1 (IFN-γR1). Activation of these chimeric receptors by Gas6 leads to dimerization and subsequent phosphorylation of STAT1 (pSTAT1), which can be detected by immunoblotting.
Protocol:
-
Cell Culture: Maintain stable CHO cell lines expressing the TAM-IFNγR1 chimeric receptors in appropriate growth medium.
-
Starvation: Prior to the experiment, starve the cells in serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound (e.g., 0.625–5.0 μM) or vehicle control for 30 minutes.
-
Ligand Stimulation: Stimulate the cells with a predetermined optimal concentration of recombinant Gas6 for 30 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoblotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pSTAT1 and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify the band intensities for pSTAT1 and normalize to the loading control. Plot the normalized pSTAT1 levels against the concentration of this compound to determine the dose-dependent inhibition.
Caption: Workflow for the chimeric TAM receptor activation assay.
Inhibition of Endogenous TAM Signaling in Cancer Cells
This protocol assesses the ability of this compound to inhibit the phosphorylation of native TAM receptors and downstream signaling molecules in cancer cell lines.
Principle: Cancer cell lines that endogenously express TAM receptors, such as H1299 (non-small cell lung cancer) and MDA-MB-231 (breast cancer), are treated with Gas6 to induce TAM signaling. The inhibitory effect of this compound is measured by quantifying the phosphorylation levels of Axl, Tyro3, MerTK, Akt, and ERK.
Protocol:
-
Cell Culture: Culture H1299 or MDA-MB-231 cells in their recommended growth medium.
-
Starvation: Serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with this compound (e.g., 5.0 µM or 10.0 µM) or vehicle control for 1-2 hours.[4]
-
Ligand Stimulation: Stimulate the cells with Gas6 for 15-30 minutes.
-
Cell Lysis and Immunoblotting: Follow the steps for cell lysis and immunoblotting as described in the chimeric receptor assay protocol. Use primary antibodies specific for phospho-Axl, phospho-Tyro3, phospho-MerTK, phospho-Akt (Ser473), phospho-ERK1/2 (Thr202/Tyr204), and their respective total protein counterparts, as well as a loading control.
-
Data Analysis: Quantify the phosphorylation levels of each protein and normalize to the corresponding total protein levels or the loading control. Compare the phosphorylation status in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.[4]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells (H1299) are subcutaneously injected into immunocompromised mice (NOD-SCIDγ) to form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored over time.
Protocol:
-
Animal Model: Use immunodeficient mice, such as NOD-SCIDγ, to prevent rejection of the human tumor cells.
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Cell Implantation: Subcutaneously inject a suspension of H1299 cells (e.g., 1 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.
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Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100-150 mm³). Measure the tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) or vehicle alone via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunoblotting for target engagement or immunohistochemistry.
-
Data Analysis: Plot the average tumor volume over time for each treatment group to assess the anti-tumor efficacy of this compound. Statistical analysis should be performed to determine the significance of any observed differences.
References
- 1. Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
RU-302: A Technical Guide to its Discovery and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-302 is a novel small molecule inhibitor that has emerged as a potent antagonist of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinases. This technical guide provides an in-depth overview of the discovery, and preclinical characterization of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the TAM signaling axis. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visualizations of signaling pathways and experimental workflows are provided to facilitate a clear understanding of the underlying science.
Discovery of this compound: A Pan-TAM Inhibitor
This compound was identified through a screening campaign for small molecule inhibitors of the TAM receptor family. The discovery of this compound was first reported by Kimani SG, et al. in Scientific Reports in 2017. The primary goal of this research was to identify compounds that could disrupt the interaction between the TAM receptors and their primary ligand, Growth Arrest-Specific 6 (Gas6).
Discovery Workflow
The identification of this compound was the result of a systematic screening process designed to find inhibitors of Gas6-induced TAM receptor activation. The general workflow is outlined below.
Chemical Synthesis of this compound
While the primary research article by Kimani et al. focuses on the biological activity of this compound, it does not provide a detailed protocol for its chemical synthesis. The compound is commercially available from various suppliers, and its chemical properties are known.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | [2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
| CAS Number | 1182129-77-6 |
| Molecular Formula | C24H24F3N3O2S |
| Molecular Weight | 475.53 g/mol |
Data sourced from MyBioSource.[1]
Mechanism of Action
This compound functions as a pan-TAM inhibitor by blocking the interaction between the TAM Ig1 ectodomain and the Gas6 Lg domain. This disruption prevents the Gas6-induced dimerization and subsequent autophosphorylation of the TAM receptors, thereby inhibiting downstream signaling.
TAM Receptor Signaling Pathway
The TAM receptors (Tyro3, Axl, and Mer) are activated by their ligand Gas6, leading to the initiation of several downstream signaling cascades that promote cell survival, proliferation, migration, and immune evasion. This compound intervenes at the initial step of this pathway.
Quantitative Data
This compound demonstrates inhibitory activity against TAM receptors in the low micromolar range. The following table summarizes the available quantitative data for this compound.
| Assay | Target | Cell Line | IC50 | Reference |
| Gas6-Induced Receptor Activation | Axl | Axl-IFNγ R1 | ~2.5 µM | |
| Gas6-Induced Receptor Activation | Mer | Mer-IFNγ R1 | ~5.0 µM | |
| Gas6-Induced Receptor Activation | Tyro3 | Tyro3-IFNγ R1 | ~7.5 µM |
Note: IC50 values are estimated from the dose-response curves presented in the primary publication.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
TAM-IFNγ R1 Chimeric Receptor Assay
This assay was used to screen for inhibitors of Gas6-induced TAM receptor activation.
-
Cell Culture: 293T cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Transfection: Cells were transiently transfected with plasmids encoding chimeric TAM-IFNγ R1 receptors (Axl-IFNγ R1, Mer-IFNγ R1, or Tyro3-IFNγ R1) and a STAT1-responsive luciferase reporter plasmid.
-
Compound Treatment: 24 hours post-transfection, cells were treated with varying concentrations of this compound (or other test compounds) for 1 hour.
-
Stimulation: Cells were then stimulated with Gas6 (100 ng/mL) for 6 hours.
-
Luciferase Assay: Luciferase activity was measured using a commercial luciferase assay system, and the results were normalized to total protein concentration.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Cell Migration Assay (Transwell)
This assay was used to assess the effect of this compound on cancer cell migration.
-
Cell Culture: H1299 non-small cell lung cancer cells were cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Cell Seeding: Cells (5 x 10^4) were seeded into the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.
-
Treatment and Chemoattractant: The lower chamber contained medium with Gas6 (200 ng/mL) as a chemoattractant, with or without this compound at the desired concentration.
-
Incubation: The plate was incubated for 24 hours at 37°C.
-
Staining and Counting: Non-migrated cells on the upper surface of the insert were removed. Migrated cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.
In Vivo Tumor Xenograft Model
This model was used to evaluate the in vivo efficacy of this compound in suppressing tumor growth.
-
Animal Model: NOD-SCID gamma (NSG) mice (female, 6-8 weeks old) were used.
-
Tumor Cell Implantation: H1299 cells (2 x 10^6 in Matrigel) were injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (~100 mm³). Mice were then randomized into treatment and control groups.
-
Treatment Administration: this compound was administered daily via intraperitoneal (i.p.) injection at specified doses (e.g., 100 mg/kg). The control group received vehicle only.
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and tumors were excised for further analysis.
Conclusion
This compound is a promising pan-TAM inhibitor that effectively blocks Gas6-induced TAM receptor activation and demonstrates anti-tumor activity in preclinical models. Its mechanism of action, targeting the extracellular ligand-receptor interaction, represents a novel approach to inhibiting the TAM signaling pathway. The data presented in this guide underscore the potential of this compound as a lead compound for the development of new cancer therapeutics. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, is warranted.
References
Delving into the Core of TAM Inhibition: A Technical Guide to the Structure-Activity Relationship of RU-302
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of RU-302, a small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. By targeting the extracellular domain of these receptors, this compound and its analogs present a novel strategy for anticancer therapeutics. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers in the field of oncology and drug discovery.
Introduction to this compound and TAM Receptor Inhibition
The TAM receptors—Tyro3, Axl, and Mer—are key regulators of cellular processes such as proliferation, survival, and motility. Their overexpression is implicated in the progression and metastasis of various cancers. This compound and its closely related analog, RU-301, have been identified as pan-TAM inhibitors that function by an allosteric mechanism, binding to the immunoglobulin-like (Ig1) domain of the TAM receptor extracellular domain. This binding event obstructs the interaction with their endogenous ligand, Gas6, thereby inhibiting receptor activation and downstream signaling.[1][2][3] This approach offers a distinct advantage over traditional kinase inhibitors that target the intracellular ATP-binding site, potentially leading to improved selectivity and a different resistance profile.
Structure-Activity Relationship of this compound and Analogs
The foundational research on this compound and RU-301 has established their efficacy as low micromolar inhibitors of TAM receptor activation.[2] While a comprehensive library of this compound analogs with detailed structural modifications and corresponding inhibitory activities is not extensively available in the public domain, the initial studies provide a critical starting point for understanding the key chemical features required for TAM inhibition.
The core scaffold of this compound, [2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone, presents multiple points for chemical modification to explore the SAR. The trifluoromethylphenylpiperazine moiety and the dimethylisoxazole group are likely key pharmacophores contributing to the binding affinity and selectivity.
Below is a summary of the available quantitative data for this compound and its primary analog, RU-301.
| Compound | Target | Assay System | Readout | IC50 (µM) | Reference |
| This compound | Pan-TAM | Axl-IFNγR1 Chimeric Receptor | pSTAT1 Phosphorylation | Low micromolar | [1][2] |
| RU-301 | Pan-TAM | Axl-IFNγR1 Chimeric Receptor | pSTAT1 Phosphorylation | Low micromolar | [2] |
Further detailed quantitative data for a broader range of analogs is not publicly available at this time.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the characterization of this compound's inhibitory activity.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature. However, based on its chemical structure, a plausible synthetic route would likely involve the coupling of two key intermediates: 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoic acid and 1-[3-(trifluoromethyl)phenyl]piperazine. This would likely be achieved through a standard amide bond formation reaction.
TAM-IFNγR1 Chimeric Receptor Assay
This cell-based reporter assay is a crucial tool for quantifying the inhibitory activity of compounds like this compound on TAM receptor activation.
Principle: The assay utilizes a chimeric receptor construct where the extracellular domain of a TAM receptor (e.g., Axl) is fused to the transmembrane and intracellular domains of the interferon-gamma receptor (IFNγR1). Upon binding of the TAM ligand (Gas6) to the chimeric receptor, the IFNγR1 domains dimerize and activate the JAK/STAT signaling pathway, leading to the phosphorylation of STAT1 (pSTAT1). The level of pSTAT1 can be quantified as a direct measure of TAM receptor activation.
Methodology:
-
Cell Culture: A suitable host cell line (e.g., HEK293T) is stably transfected with the expression vector encoding the TAM-IFNγR1 chimeric receptor.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Ligand Stimulation: Recombinant Gas6 is added to the cell culture to induce chimeric receptor activation.
-
Cell Lysis: After a defined incubation time, the cells are lysed to extract total protein.
-
Quantification of pSTAT1: The levels of phosphorylated STAT1 in the cell lysates are determined using techniques such as Western blotting or ELISA with a specific antibody against pSTAT1 (Tyr701).
-
Data Analysis: The concentration-dependent inhibition of pSTAT1 levels by the test compound is used to calculate the IC50 value.
Signaling Pathways Modulated by this compound
By inhibiting the interaction between Gas6 and TAM receptors, this compound effectively blocks the initiation of several downstream signaling cascades that are critical for cancer cell survival and proliferation. The primary pathways affected include:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.
-
MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and survival.
-
NF-κB Pathway: This pathway plays a key role in inflammation, immunity, and cell survival.
The inhibition of these pathways by this compound ultimately leads to reduced tumorigenicity.
Conclusion and Future Directions
This compound represents a promising class of pan-TAM inhibitors with a novel mechanism of action. The available data underscores its potential as an anticancer agent. However, a more detailed and systematic SAR study is warranted to optimize its potency, selectivity, and pharmacokinetic properties. The synthesis and evaluation of a focused library of this compound analogs, exploring modifications at various positions of the scaffold, will be crucial for advancing this compound class towards clinical development. The experimental protocols and signaling pathway information provided herein serve as a foundational guide for researchers dedicated to the discovery and development of next-generation TAM inhibitors.
References
An In-Depth Technical Guide to RU-302: A Novel Pan-TAM Inhibitor of the Gas6-Axl Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Receptor Tyrosine Kinase (RTK) family, including Tyro-3, Axl, and MerTK (TAM), plays a crucial role in the pathogenesis of various human cancers. The overexpression of TAM receptors and their primary ligand, Growth Arrest-Specific 6 (Gas6), is strongly correlated with advanced cancer stages, poor patient prognosis, and the development of drug resistance and metastasis. RU-302 has emerged as a promising small molecule inhibitor that directly targets the extracellular interaction between Gas6 and the TAM receptors, offering a novel therapeutic strategy for cancer treatment. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and an exploration of the Gas6-Axl signaling pathway.
Introduction: The Gas6-Axl Signaling Axis in Oncology
The Gas6-Axl signaling pathway is a critical mediator of cellular processes that contribute to cancer progression. Gas6, the primary ligand for the Axl receptor, initiates a signaling cascade upon binding that promotes cell survival, proliferation, migration, and invasion.[1][2] This pathway is implicated in the development of resistance to conventional cancer therapies and the promotion of an immunosuppressive tumor microenvironment.[3] Consequently, the inhibition of the Gas6-Axl interaction presents a compelling therapeutic target for a range of malignancies.
This compound: A Pan-TAM Interaction Inhibitor
This compound is a small molecule inhibitor designed to block the interaction between the Laminin G-like (Lg) domain of Gas6 and the Immunoglobulin-like (Ig1) ectodomain of the TAM family of receptors.[4][5] By targeting this extracellular protein-protein interaction, this compound prevents the initial step of receptor activation, thereby inhibiting downstream signaling. This mechanism of action distinguishes it from many conventional tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor, binding to the interface between the TAM Ig1 ectodomain and the Gas6 Lg domain.[4][5] This blockade prevents the Gas6-mediated dimerization and subsequent autophosphorylation of the TAM receptors, which are essential for the activation of downstream signaling pathways.
Signaling Pathway of Gas6-Axl Interaction and Inhibition by this compound
Caption: Gas6 binding to the Axl receptor induces dimerization and autophosphorylation, activating downstream PI3K/Akt and MAPK pathways. This compound blocks this initial binding step.
Quantitative Data
This compound has been demonstrated to be a potent pan-TAM inhibitor with inhibitory concentrations in the low micromolar range in cell-based assays.[4][6]
| Target | Cell-Based IC50 | Reference |
| Axl | Low Micromolar | [4][6] |
| MerTK | Low Micromolar | [6] |
| Tyro3 | Low Micromolar | [6] |
Experimental Protocols
Gas6-Inducible TAM Activation Reporter Assay
This assay is designed to quantify the inhibitory effect of compounds on the Gas6-induced activation of TAM receptors. A chimeric receptor system is utilized, where the extracellular domain of a TAM receptor is fused to the transmembrane and intracellular domains of the interferon-gamma receptor 1 (IFNγR1). Activation of this chimeric receptor by Gas6 leads to a measurable downstream signal, such as STAT1 phosphorylation.
Protocol:
-
Cell Culture: Stably transfected cells expressing the TAM-IFNγR1 chimeric receptors are cultured to 80-90% confluency.
-
Serum Starvation: Cells are serum-starved for 5 hours to reduce basal receptor activation.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for 1 hour.
-
Gas6 Stimulation: Recombinant Gas6 is added to the culture medium to a final concentration of 50 nM and incubated for 30 minutes at 37°C to induce receptor activation.
-
Cell Lysis: Cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated STAT1 (pSTAT1) and total STAT1.
-
Quantification: The band intensities for pSTAT1 and total STAT1 are quantified, and the ratio of pSTAT1 to total STAT1 is calculated. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.
Experimental Workflow for TAM Activation Reporter Assay
Caption: Workflow for the Gas6-inducible TAM activation reporter assay to determine the IC50 of this compound.
In Vivo Xenograft Model
The efficacy of this compound in suppressing tumor growth can be evaluated using a human lung cancer xenograft model in immunocompromised mice.
Protocol:
-
Cell Culture: Human H1299 non-small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Animal Model: Female NOD-SCIDγ (NSG) mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: H1299 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (approximately 100-150 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
This compound Administration:
-
Preparation: this compound is formulated as a suspension for intraperitoneal (i.p.) injection. A stock solution can be prepared in DMSO and then diluted with a vehicle such as a mixture of PEG300, saline, and Tween 80. A final concentration for injection might be around 2.5 mg/mL.[4]
-
Dosing: Mice are randomly assigned to treatment groups (e.g., vehicle control, 100 mg/kg this compound, 300 mg/kg this compound). The formulated this compound is administered daily via i.p. injection.
-
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Analysis: Tumor tissues can be collected for Western blot analysis to assess the levels of phosphorylated Axl (pAxl) and other downstream signaling molecules.
In Vivo Xenograft Study Workflow
Caption: Workflow of the H1299 xenograft model to evaluate the in vivo efficacy of this compound.
Conclusion
This compound represents a novel and promising class of anti-cancer therapeutics that target the extracellular Gas6-TAM interaction. Its ability to act as a pan-TAM inhibitor with low micromolar efficacy in preclinical models highlights its potential for further development. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic utility of this compound and other inhibitors of the Gas6-Axl signaling pathway. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and exploring its efficacy in combination with other anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemicals as promising agents in Axl-targeted cancer treatment [kjpp.net]
- 3. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of RU-302
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-302 is a novel small molecule inhibitor that demonstrates significant potential in oncology by targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. As a pan-TAM inhibitor, this compound effectively blocks the interaction between the TAM receptors and their primary ligand, Gas6. This inhibition disrupts the activation of critical downstream signaling pathways implicated in cell survival, proliferation, migration, and immune evasion. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades and experimental workflows.
Introduction to this compound: A Pan-TAM Inhibitor
This compound is a small molecule compound designed to act as a pan-TAM inhibitor. Its mechanism of action involves blocking the interface between the Ig1 ectodomain of the TAM receptors and the Lg domain of their ligand, Gas6.[1] By preventing this crucial interaction, this compound inhibits Gas6-inducible TAM receptor activation. This targeted disruption of the initial signaling event has profound implications for cancer biology, as aberrant TAM signaling is a known driver of tumorigenesis and therapeutic resistance in various cancers.
Core Downstream Signaling Pathways of this compound
The activation of TAM receptors by Gas6 initiates a cascade of intracellular signaling events. This compound, by inhibiting this primary activation, consequently modulates several key downstream pathways that are critical for cancer cell pathophysiology. The primary pathways affected by this compound include:
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, growth, and proliferation.
-
MAPK/ERK Signaling Pathway: A critical regulator of cell proliferation, differentiation, and migration.
-
STAT Signaling Pathway: Involved in cytokine signaling, immune responses, and cell survival.
-
NF-κB Signaling Pathway: A key mediator of inflammation, cell survival, and immune responses.
The following sections will delve into the quantitative effects of this compound on these pathways, the experimental methods used to elucidate these effects, and visual diagrams to illustrate the complex signaling networks.
Quantitative Data Summary
The inhibitory effects of this compound on TAM receptor activation and downstream signaling have been quantified in various studies. The following tables summarize the key quantitative data available.
Table 1: Inhibition of Gas6-Induced Axl-IFNγR1 Activation by this compound
| Concentration of this compound (µM) | Percent Inhibition (%) |
| 0.625 | ~20 |
| 1.25 | ~40 |
| 2.5 | ~60 |
| 5.0 | ~85 |
Data extracted from dose-response inhibition curve in Kimani et al., 2017.
Table 2: Inhibition of Gas6-Induced Phosphorylation of Downstream Effectors by this compound
| Cell Line | Target Protein | This compound Concentration (µM) | Percent Inhibition (%) |
| H1299 | p-Akt | 10 | > 90 |
| H1299 | p-ERK | 10 | ~ 50 |
| MDA-MB-231 | p-Akt | 5 | ~ 75 |
| MDA-MB-231 | p-ERK | 5 | ~ 50 |
Data estimated from Western blot analysis in Kimani et al., 2017.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.
TAM-IFNγR1 Chimeric Receptor Assay
This assay is designed to quantify the inhibition of TAM receptor activation by compounds like this compound. It utilizes a chimeric receptor system where the extracellular domain of a TAM receptor is fused to the transmembrane and intracellular domains of the IFNγ receptor 1 (IFNγR1). Activation of this chimeric receptor by Gas6 leads to the phosphorylation of STAT1 (pSTAT1), which serves as a quantifiable readout of receptor activation.
Protocol:
-
Cell Culture: Maintain Axl-IFNγR1 reporter cell lines in appropriate growth medium supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the reporter cells in 96-well plates at a density of 5 x 104 cells per well and allow them to adhere overnight.
-
Serum Starvation: The following day, aspirate the growth medium and replace it with a serum-free medium. Incubate the cells for 16-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of this compound to the wells and incubate for 1 hour at 37°C.
-
Gas6 Stimulation: Add Gas6 ligand to each well at a final concentration of 200 ng/mL to stimulate the chimeric receptors. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
pSTAT1 Quantification: Quantify the levels of pSTAT1 in the cell lysates using a sandwich ELISA or a bead-based immunoassay.
-
Data Analysis: Normalize the pSTAT1 signal to the total protein concentration in each well. Calculate the percentage inhibition for each concentration of this compound relative to the Gas6-stimulated control without the inhibitor.
Western Blotting for Phosphorylated Akt (p-Akt) and ERK (p-ERK)
Western blotting is a standard technique to detect and quantify the phosphorylation status of specific proteins in a cell lysate, providing a direct measure of pathway activation.
Protocol:
-
Cell Culture and Treatment: Culture cancer cell lines (e.g., H1299, MDA-MB-231) in appropriate growth medium. Seed cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells for 16-24 hours. Treat the cells with this compound at the desired concentrations for 1 hour, followed by stimulation with Gas6 (200 ng/mL) for 30 minutes.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 24-well plate. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment and Stimulation: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour. Stimulate the cells with a known NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage inhibition of NF-κB activity for each concentration of this compound.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Mechanism of this compound Action.
Caption: this compound Inhibition of PI3K/Akt Pathway.
Caption: this compound Inhibition of MAPK/ERK Pathway.
Caption: this compound Inhibition of STAT Pathway.
Caption: this compound Inhibition of NF-κB Pathway.
Experimental Workflow Diagrams
Caption: Western Blot Experimental Workflow.
Caption: Luciferase Reporter Assay Workflow.
Conclusion
This compound represents a promising therapeutic agent that exerts its anti-cancer effects through the targeted inhibition of TAM receptor activation. This guide has detailed the primary downstream signaling pathways—PI3K/Akt, MAPK/ERK, STAT, and NF-κB—that are modulated by this compound. The provided quantitative data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers and drug development professionals. Further investigation into the precise IC50 values of this compound for each downstream pathway and its effects on a broader range of cancer models will be crucial for its continued development as a novel cancer therapeutic.
References
RU-302: A Technical Overview of its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-302 is recognized as a pan-TAM (Tyro-3, Axl, MerTK) inhibitor, a class of molecules drawing significant interest in oncology and immunology research. The TAM receptor tyrosine kinases are implicated in a variety of cellular processes, including cell proliferation, survival, and motility, and their dysregulation is associated with the progression of various cancers. Unlike traditional kinase inhibitors that target the intracellular ATP-binding site, this compound is understood to function as an extracellular inhibitor, blocking the interaction between the TAM receptors and their ligand, Gas6. This technical guide provides an in-depth look at the selectivity profile of TAM inhibitors, experimental methodologies for their characterization, and the associated signaling pathways.
While a comprehensive, publicly available kinome scan of this compound is not available, this guide will present a representative kinase selectivity profile of a well-characterized TAM family inhibitor, UNC1062, to provide a quantitative perspective on the selectivity that can be achieved within this kinase family.
Data Presentation: Representative Kinase Selectivity Profile
Due to the lack of a published broad-panel kinase screening for this compound, we present the selectivity data for UNC1062, a potent MerTK inhibitor with characterized activity against other TAM kinases. This data serves as an illustrative example of the selectivity profiles observed for inhibitors targeting this kinase subfamily.
Table 1: Biochemical IC50 Values of UNC1062 Against a Panel of Kinases
| Kinase Target | IC50 (nM) | Kinase Family |
| MerTK | 1.1 | TAM Receptor Tyrosine Kinase |
| TYRO3 | 60 | TAM Receptor Tyrosine Kinase |
| AXL | 85 | TAM Receptor Tyrosine Kinase |
| FLT3 | - | Receptor Tyrosine Kinase |
| c-MET | >1000 | Receptor Tyrosine Kinase |
| RON | >1000 | Receptor Tyrosine Kinase |
| KDR (VEGFR2) | >1000 | Receptor Tyrosine Kinase |
Note: This data is for UNC1062 and is intended to be representative of the selectivity achievable for a TAM kinase inhibitor.[1][2]
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the TAM receptor tyrosine kinases, which is the target of inhibitors like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity and selectivity of TAM kinase inhibitors.
Biochemical Kinase Assay (Radiometric)
This protocol describes a standard method for determining the in vitro inhibitory activity of a compound against a purified kinase.
Detailed Steps:
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a specific peptide substrate, and the test compound (e.g., this compound) at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while unincorporated ATP will not.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound [γ-³²P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Axl Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the ability of a compound to inhibit the phosphorylation of Axl in a cellular context.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells known to express Axl (e.g., H1299 lung cancer cells) and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the Axl ligand, Gas6, for a short period (e.g., 15-30 minutes) to induce Axl phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Axl (p-Axl).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities for p-Axl and normalize to a loading control (e.g., total Axl or β-actin). Determine the concentration-dependent inhibition of Axl phosphorylation by the test compound.
Conclusion
This compound represents a promising class of pan-TAM inhibitors with a distinct extracellular mechanism of action. While a detailed public kinase selectivity profile for this compound is pending, the data from related TAM inhibitors like UNC1062 highlight the potential for achieving significant selectivity within this important kinase family. The experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of this compound and other novel kinase inhibitors. Further studies, including broad-panel kinome screening, will be crucial to fully elucidate the selectivity and therapeutic potential of this compound.
References
An In-depth Technical Guide to the Medicinal Chemistry and Optimization of RU-302, a Pan-TAM Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the medicinal chemistry, optimization, and preclinical evaluation of RU-302, a novel small-molecule pan-TAM (Tyro3, Axl, MerTK) receptor tyrosine kinase inhibitor. This compound emerged from a structure-based drug design and virtual screening effort to identify compounds that disrupt the interaction between the TAM receptors' immunoglobulin-like (Ig1) ectodomain and their primary ligand, Gas6. By blocking this crucial signaling axis, this compound demonstrates potent inhibition of Gas6-inducible TAM receptor activation and downstream signaling pathways, leading to the suppression of tumor growth in preclinical cancer models. This document details the structure-activity relationships of the chemical series, quantitative biological data, and the experimental protocols utilized in its characterization, offering a valuable resource for researchers in oncology and drug discovery.
Introduction
The TAM receptor tyrosine kinases—Tyro3, Axl, and MerTK—are key regulators of cellular homeostasis, inflammation, and immunity. However, their aberrant activation is strongly implicated in the pathogenesis of various cancers, where they promote tumor cell proliferation, survival, invasion, and metastasis, as well as contribute to an immunosuppressive tumor microenvironment. The growth arrest-specific 6 (Gas6) protein is the primary ligand for all three TAM receptors. The interaction between the Laminin G (Lg) domain of Gas6 and the N-terminal Ig1 domain of the TAM receptors initiates receptor dimerization and autophosphorylation, triggering downstream oncogenic signaling cascades.
Targeting the Gas6-TAM axis represents a promising therapeutic strategy. Unlike conventional tyrosine kinase inhibitors (TKIs) that target the intracellular ATP-binding site, this compound is a first-in-class inhibitor that targets the extracellular ligand-receptor interaction. This novel mechanism of action offers the potential for greater selectivity and a differentiated safety profile. This compound and its close analog, RU-301, were identified as lead compounds with the ability to effectively block Gas6-mediated TAM activation.[1]
Mechanism of Action
This compound functions as a competitive inhibitor of the Gas6-TAM interaction. It binds to the interface between the TAM Ig1 ectodomain and the Gas6 Lg domain, thereby preventing the formation of the signaling-competent receptor-ligand complex.[1] This blockade of the initial step in the signaling cascade effectively abrogates Gas6-induced receptor activation and downstream signaling.
Medicinal Chemistry and Optimization
The chemical structure of this compound is [2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone. The discovery of this compound and its analog RU-301 was the result of a virtual screening campaign followed by experimental validation. While detailed structure-activity relationship (SAR) studies are not extensively published, the identification of these two closely related compounds as potent inhibitors suggests that the core scaffold is crucial for activity.
A patent filed by Rutgers University describes the invention of small molecule inhibitors of the Gas6-TAM interaction, which includes the chemical space around this compound. The synthesis of these compounds generally involves the coupling of a substituted phenylpiperazine with a substituted benzoic acid derivative.
Quantitative Biological Data
The biological activity of this compound and its analog RU-301 has been characterized through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Compound | Target | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| RU-301 | pan-TAM | Receptor Dimerization | 10 | 12 | [2] |
| This compound | pan-TAM | Gas6-inducible Axl Activation | low micromolar | - | [1] |
Table 1: In Vitro Inhibitory Activity of RU-301 and this compound
| Compound | Dose (mg/kg) | Dosing Schedule | Animal Model | Tumor Growth Inhibition | Reference |
| RU-301 | 100, 300 | Daily i.p. | H1299 Lung Cancer Xenograft | Significant suppression | [3] |
| This compound | 100, 300 | Daily i.p. | H1299 Lung Cancer Xenograft | Significant suppression | [1] |
Table 2: In Vivo Efficacy of RU-301 and this compound
| Compound | Dose (mg/kg) | Route | Half-life (t1/2) | Bioavailability | Reference |
| RU-301 | 100, 300 | i.p. | ~7-8 hours | Good | [3] |
Table 3: Pharmacokinetic Parameters of RU-301 in Mice
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols used in the evaluation of this compound.
TAM-IFNγ R1 Chimeric Receptor Assay
This cell-based assay was designed to specifically measure the Gas6-induced activation of TAM receptors.
-
Cell Culture: Cells engineered to express a chimeric receptor consisting of the extracellular domain of a TAM receptor (Axl, MerTK, or Tyro3) and the transmembrane and intracellular domains of the interferon-gamma receptor 1 (IFNγR1) are cultured to ~80% confluency.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Gas6 Stimulation: Recombinant Gas6 is added to the culture medium to induce receptor dimerization and activation.
-
Cell Lysis: After a short incubation, cells are washed and lysed to extract total protein.
-
Western Blotting: Protein lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT1 (pSTAT1), a downstream target of the activated IFNγR1.
-
Data Analysis: The intensity of the pSTAT1 bands is quantified and normalized to a loading control (e.g., total STAT1 or β-actin) to determine the extent of TAM receptor activation and its inhibition by this compound.
Gas6-Induced Axl Phosphorylation Assay
This assay directly measures the phosphorylation of the Axl receptor in cancer cell lines.
-
Cell Culture and Starvation: Cancer cells with endogenous Axl expression (e.g., H1299) are grown to near confluency and then serum-starved overnight to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Cells are treated with this compound or a vehicle control for a defined period.
-
Gas6 Stimulation: Cells are stimulated with Gas6 for a short duration (e.g., 15-30 minutes) to induce Axl phosphorylation.
-
Protein Extraction and Western Blot: Cells are lysed, and the protein concentration is determined. Equal amounts of protein are analyzed by western blotting using an antibody specific for phosphorylated Axl (pAxl). Total Axl and a housekeeping protein are also probed for normalization.
In Vivo Tumor Xenograft Model
The antitumor efficacy of this compound was evaluated in a human lung cancer xenograft model.
-
Cell Culture: Human H1299 non-small cell lung cancer cells are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., NOD SCID gamma) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of H1299 cells is injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered daily via intraperitoneal injection at specified doses (e.g., 100 mg/kg and 300 mg/kg). The control group receives vehicle injections.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for target engagement).
Conclusion and Future Directions
This compound represents a promising new class of anti-cancer agents that target the extracellular domain of TAM receptors. Its ability to inhibit the Gas6-TAM interaction leads to the suppression of key oncogenic signaling pathways and demonstrates significant anti-tumor activity in preclinical models. The data presented in this guide highlight the potential of this compound as a novel therapeutic for cancers driven by aberrant TAM signaling.
References
RU-302: A Pan-TAM Inhibitor for Modulating the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering immunosuppression and promoting tumor progression. The TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases has emerged as a critical regulator of the TME, with its activation contributing to an immunosuppressive milieu. RU-302 is a novel small molecule pan-TAM inhibitor that shows promise in reprogramming the TME to favor anti-tumor immunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. It is intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Introduction to this compound and the TAM Family of Receptors
The TAM receptors—Tyro3, Axl, and MerTK—are a family of receptor tyrosine kinases that, along with their primary ligand Gas6 (Growth arrest-specific 6), play a crucial role in regulating immune homeostasis. In the context of cancer, the Gas6-TAM signaling axis is frequently hijacked by tumor cells to create an immunosuppressive TME, thereby promoting tumor growth, metastasis, and resistance to therapy.
This compound is a small molecule inhibitor designed to block the interaction between Gas6 and the TAM receptors. By disrupting this signaling pathway, this compound has the potential to reverse TAM-mediated immunosuppression and enhance anti-tumor immune responses.[1]
Mechanism of Action of this compound
This compound functions as a pan-TAM inhibitor by targeting the extracellular Ig1 ectodomain of the TAM receptors, preventing the binding of their ligand, Gas6.[1] This blockade of the Gas6-TAM interaction inhibits the autophosphorylation and activation of Tyro3, Axl, and MerTK, thereby disrupting their downstream signaling cascades.
Figure 1: Mechanism of action of this compound as a pan-TAM inhibitor.
Preclinical Data for this compound
Preclinical studies have demonstrated the anti-tumor activity of this compound both in vitro and in vivo.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
| In Vitro Activity of this compound | |
| Parameter | Result |
| Inhibition of Gas6-inducible Axl activation (IC50) | Low micromolar range[1] |
| Inhibition of Gas6-induced cell migration (H1299 cells) | Significant inhibition[2] |
| Inhibition of clonogenic growth (H1299 cells) | Significant inhibition[2] |
| In Vivo Efficacy of this compound in H1299 Lung Cancer Xenograft Model | |
| Parameter | Result |
| Tumor Growth Suppression | Significant reduction in tumor volume[2] |
| Animal Model | NOD-SCIDγ mice[2] |
Inferred Effects of this compound on the Tumor Microenvironment
While direct experimental data on the immunomodulatory effects of this compound are not yet available, its mechanism of action as a pan-TAM inhibitor allows for the inference of its likely impact on the TME based on the known roles of TAM receptors in immunity.
Repolarization of Tumor-Associated Macrophages (TAMs)
TAMs, particularly the M2-like phenotype, are key drivers of immunosuppression in the TME. TAM receptor signaling is known to promote M2 polarization. By inhibiting this signaling, this compound is expected to skew TAMs towards a pro-inflammatory, anti-tumor M1-like phenotype.
Activation of Dendritic Cells (DCs)
TAM receptor signaling can suppress the maturation and antigen-presenting function of DCs. Inhibition of TAM receptors by this compound may therefore enhance DC activation, leading to improved T cell priming and a more robust anti-tumor immune response.
Enhancement of T Cell Infiltration and Activity
An immunosuppressive TME, fostered by TAM signaling, can prevent the infiltration and function of cytotoxic T lymphocytes (CTLs). By alleviating this immunosuppression, this compound is anticipated to increase the recruitment and effector function of CTLs within the tumor.
Modulation of Cytokine and Chemokine Profiles
The activation of TAM receptors is associated with the production of immunosuppressive cytokines such as IL-10 and TGF-β. This compound is expected to shift the cytokine milieu towards a pro-inflammatory state, with increased levels of cytokines like TNF-α, IL-12, and IFN-γ, which support an anti-tumor immune response.
Figure 2: Inferred effects of this compound on the tumor microenvironment.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
In Vitro TAM Receptor Activation Assay
Objective: To determine the inhibitory effect of this compound on Gas6-induced TAM receptor phosphorylation.
Materials:
-
Cancer cell line expressing TAM receptors (e.g., H1299)
-
Recombinant human Gas6
-
This compound
-
Cell lysis buffer
-
Phospho-Axl, Phospho-MerTK, Phospho-Tyro3, and total TAM receptor antibodies
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve cells in serum-free media for 24 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 2 hours.
-
Stimulate cells with recombinant Gas6 (e.g., 200 ng/mL) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform Western blot analysis using antibodies against phosphorylated and total TAM receptors.
-
Quantify band intensities to determine the percentage of inhibition.
In Vivo Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., LLC, B16-F10)
-
Immunocompetent mice (e.g., C57BL/6)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell phenotyping (e.g., CD45, CD3, CD4, CD8, F4/80, CD11c, CD86, CD206)
-
Reagents for cytokine analysis (e.g., ELISA, Luminex)
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (vehicle control, this compound).
-
Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize mice and harvest tumors and spleens.
-
Process a portion of the tumor for flow cytometric analysis of immune cell infiltration.
-
Process another portion of the tumor for cytokine analysis.
-
Analyze data to determine the effect of this compound on tumor growth and the immune composition of the TME.
Figure 3: Experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound is a promising pan-TAM inhibitor with demonstrated anti-tumor activity in preclinical models. Its ability to block the Gas6-TAM signaling axis suggests a strong potential to modulate the tumor microenvironment by repolarizing TAMs, activating DCs, and enhancing T cell-mediated immunity. Further investigation in immunocompetent preclinical models is warranted to fully elucidate its immunomodulatory effects and to explore its potential in combination with other immunotherapies, such as checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers to advance the development of this compound as a novel cancer therapeutic.
References
Methodological & Application
Application Notes and Protocols for RU-302, a Pan-TAM Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-302 is a small molecule inhibitor that functions as a pan-TAM (Tyro-3, Axl, Mer) receptor tyrosine kinase inhibitor.[1][2][3] The TAM receptors are key regulators of the immune response and are frequently overexpressed in various cancers, contributing to tumor progression, metastasis, and resistance to therapy.[1][2][3] this compound exerts its inhibitory effect by blocking the interaction between the TAM receptors' Ig1 ectodomain and their primary ligand, Gas6 (Growth arrest-specific 6).[1][2] This disruption of the Gas6-TAM signaling axis leads to the suppression of downstream pro-survival pathways, including the PI3K/Akt and MAPK/ERK pathways, thereby inhibiting cancer cell proliferation, motility, and tumorigenicity.[2] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
While this compound is reported to have a low micromolar IC50 in cell-based reporter assays, specific IC50 values for cytotoxicity in cancer cell lines were not available in the reviewed literature.[2] However, effective concentrations for the inhibition of key signaling events have been documented.
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| H1299 (Human non-small cell lung carcinoma) | Western Blot | 10.0 µM | Inhibition of Gas6-induced phosphorylation of Axl, Tyro3, and MerTK. Partial blockage of Gas6-induced Akt and ERK phosphorylation. | [2][4] |
| MDA-MB-231 (Human breast adenocarcinoma) | Western Blot | 5.0 µM | Suppression of Gas6-inducible phosphorylation of native Axl. Partial blockage of Gas6-induced Akt and ERK phosphorylation. | [2][4] |
| Axl-IFNγR1 reporter cell line | Dose-response inhibition assay | 0.625–5.0 µM | Dose-dependent inhibition of Gas6-induced receptor activation. | [5] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the effect of this compound on cancer cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell lines (e.g., H1299, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Western Blot Analysis of TAM Signaling Pathway
This protocol details the investigation of this compound's effect on the phosphorylation of TAM receptors and downstream signaling proteins Akt and ERK.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell lines (e.g., H1299, MDA-MB-231)
-
Recombinant human Gas6
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Axl, anti-Axl, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment.
-
Pre-treat the cells with this compound (e.g., 5 µM or 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).
-
Visualizations
Caption: this compound inhibits the Gas6-TAM signaling pathway.
Caption: General workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols: RU-302 in a Non-Small Cell Lung Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the efficacy of a hypothetical compound, RU-302, in a preclinical non-small cell lung cancer (NSCLC) xenograft model. The methodologies outlined below are based on established xenograft protocols and published data for similar therapeutic agents, providing a robust framework for in vivo studies.
Introduction
This compound is a novel investigational compound with potential anti-tumor activity. This document describes a detailed protocol for establishing a human NSCLC xenograft model in immunodeficient mice and subsequently evaluating the efficacy of this compound. The protocol covers cell culture, animal handling, tumor implantation, drug administration, and endpoint analysis.
Materials and Methods
Cell Line
The human non-small cell lung cancer cell line, H460 , is utilized for this study. H460 cells are a well-characterized and commonly used line in lung cancer research.
Table 1: Cell Line Details
| Parameter | Description |
| Cell Line | H460 |
| Cancer Type | Non-Small Cell Lung Cancer (NSCLC) |
| Origin | Human |
| Culture Medium | RPMI-1640 |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| Culture Conditions | 37°C, 5% CO2 |
Animal Model
Immunodeficient mice are required for the engraftment of human tumor cells.
Table 2: Animal Model Specifications
| Parameter | Description |
| Strain | Athymic Nude (BALB/c nude) or NOD/SCID Mice |
| Age | 6-8 weeks |
| Sex | Female |
| Housing | Sterile, pathogen-free conditions |
| Acclimation Period | Minimum 1 week prior to experimentation |
All animal procedures should be performed in accordance with institutional guidelines and regulations (e.g., IACUC).[1]
Experimental Protocol
Cell Preparation and Implantation
-
Culture H460 cells to 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[2][3]
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[2]
-
Monitor the animals for tumor growth.
Tumor Monitoring and Grouping
-
Begin tumor measurements when tumors become palpable.
-
Measure tumors twice weekly using calipers.[4]
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2 .[4]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Dosing and Administration of this compound
The following dosing is based on preclinical studies of similar compounds, such as the hypoxia-activated prodrug TH-302.[5]
Table 3: Treatment Groups and Dosing Regimen
| Group | Treatment | Dose | Route of Administration | Schedule |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) | Daily, 5 days/week |
| 2 | This compound | 50 mg/kg | Intraperitoneal (i.p.) | Daily, 5 days/week |
| 3 | Positive Control (e.g., Cisplatin) | 5 mg/kg | Intraperitoneal (i.p.) | Once weekly |
| 4 | This compound + Positive Control | 50 mg/kg + 5 mg/kg | Intraperitoneal (i.p.) | This compound: Daily, 5 days/week; Cisplatin: Once weekly |
Note: The optimal dosing for this compound may require further optimization.
Endpoints and Data Collection
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Body weight (measured twice weekly as an indicator of toxicity).
-
Survival analysis.
-
-
Termination Criteria:
-
Tumor volume exceeds 2000 mm³.
-
Significant body weight loss (>20%).
-
Other signs of distress or morbidity.
-
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
Table 4: Example of Tumor Growth Inhibition Data
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (50 mg/kg) | 800 ± 150 | 46.7 |
| Positive Control | 650 ± 120 | 56.7 |
| This compound + Positive Control | 300 ± 90 | 80.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the this compound lung cancer xenograft study.
Hypothetical Signaling Pathway for a Hypoxia-Activated Prodrug like this compound
Assuming this compound acts as a hypoxia-activated prodrug, its mechanism of action would be selective for the hypoxic core of tumors.
Caption: Mechanism of a hypoxia-activated prodrug like this compound.
References
- 1. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 2. LLC cells tumor xenograft model [protocols.io]
- 3. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RU-302 in Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-302 is a potent small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] By blocking the interaction between TAM receptors and their primary ligand, Growth arrest-specific 6 (Gas6), this compound effectively curtails downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1] The Gas6/TAM axis, particularly the Axl receptor, is frequently overexpressed in various malignancies and plays a pivotal role in promoting cell migration and invasion, key processes in tumor progression and the formation of distant metastases. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell migration and invasion in vitro.
Mechanism of Action: Inhibition of Cell Migration and Invasion
The binding of Gas6 to TAM receptors, most notably Axl, initiates a signaling cascade that promotes cell motility. This cascade involves the activation of two major downstream pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.
The PI3K/Akt pathway is a critical regulator of the actin cytoskeleton. Its activation leads to the modulation of small GTPases such as Rac1 and Cdc42, which are master organizers of actin polymerization, leading to the formation of lamellipodia and filopodia—structures essential for cell movement.
The MAPK/ERK pathway , on the other hand, plays a significant role in the regulation of focal adhesions. ERK can phosphorylate various components of focal adhesion complexes, leading to their turnover, a process necessary for the dynamic attachment and detachment of cells from the extracellular matrix during migration.
By inhibiting the initial Gas6-TAM interaction, this compound is expected to suppress the activation of both the PI3K/Akt and MAPK/ERK pathways, thereby impeding the cellular machinery required for migration and invasion. A related pan-TAM inhibitor, RU-301, has been demonstrated to strongly suppress the Gas6-inducible motility of H1299 lung cancer cells.[2]
Data Presentation
While specific quantitative data for this compound in cell migration and invasion assays are not yet widely published, the following table presents representative data for the closely related pan-TAM inhibitor, RU-301 , demonstrating its efficacy in inhibiting cancer cell migration. This data can be used as a benchmark for designing experiments with this compound.
| Cell Line | Assay Type | Compound | Concentration | Incubation Time | Observed Effect | Reference |
| H1299 (Human Lung Carcinoma) | Cell Migration | RU-301 | 10 µM | 24 hours | Strong suppression of Gas6-inducible motility | [2] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Cell Migration | RU-301 | 10 µM | 24 hours | Inhibition of cell migration | [2] |
Experimental Protocols
Herein are detailed protocols for assessing the impact of this compound on cell migration and invasion.
Wound Healing (Scratch) Assay for Cell Migration
This assay is a straightforward method to study collective cell migration in vitro.
Materials:
-
Cells of interest (e.g., H1299, MDA-MB-231)
-
Complete growth medium
-
Serum-free medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
p200 pipette tip or a specialized scratch tool
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to minimize cell proliferation and isolate the effects on migration.
-
Creating the "Wound": Gently scratch a straight line across the center of the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh medium (serum-free or low-serum) containing various concentrations of this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Image Acquisition: Immediately capture images of the scratch at time 0 using a microscope. Mark the position of the images to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at different points for each image. The rate of wound closure can be calculated as the percentage of the initial scratch area that has been repopulated by cells over time.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Serum-free medium (ice-cold)
-
Complete growth medium (as a chemoattractant)
-
Cells of interest
-
This compound
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet stain (0.5% in 25% methanol)
-
Microscope
Protocol:
-
Coating Inserts: Thaw Matrigel at 4°C overnight. Dilute the Matrigel with ice-cold serum-free medium to a final concentration of 1 mg/mL. Add 100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of complete growth medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Carefully remove any excess medium from the rehydrated Matrigel in the inserts.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours, depending on the cell type's invasive potential.
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the Matrigel and any non-invading cells.
-
Fixation and Staining:
-
Fix the cells that have invaded to the underside of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 20 minutes.
-
Stain the fixed cells by immersing the inserts in 0.5% crystal violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Image Acquisition and Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view.
-
The percentage of invasion can be calculated relative to the control group.
-
Visualizations
Signaling Pathway Diagram
References
RU-302: In Vivo Efficacy and Toxicity Profile of a Novel Pan-TAM Inhibitor
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
RU-302 is a small molecule, pan-TAM inhibitor that disrupts the interaction between the Growth arrest-specific 6 (Gas6) ligand and the Tyro3, Axl, and MerTK (TAM) family of receptor tyrosine kinases.[1] The Gas6-TAM signaling pathway is frequently overexpressed in various human cancers and is associated with tumor progression, metastasis, and resistance to therapy. By blocking this interaction at the extracellular domain, this compound presents a promising therapeutic strategy to inhibit tumor growth. This document provides a detailed overview of the in vivo efficacy and toxicity studies of this compound, complete with experimental protocols and data presented for easy interpretation.
Signaling Pathway
The TAM receptor family (Tyro3, Axl, MerTK) are type I receptor tyrosine kinases that, upon binding with their ligand Gas6, activate downstream signaling pathways. This activation promotes cancer cell proliferation, survival, and migration. This compound acts by inhibiting the binding of Gas6 to the Ig1 ectodomain of the TAM receptors, thereby blocking receptor activation and subsequent downstream signaling.
Caption: Mechanism of this compound Action.
In Vivo Efficacy Studies
Experimental Model
The in vivo anti-tumor efficacy of this compound was evaluated in a human non-small cell lung cancer (NSCLC) xenograft model.
-
Cell Line: H1299 (human NSCLC)
-
Animal Model: NOD-SCIDγ (NSG) mice
-
Tumor Implantation: Subcutaneous injection of 5 x 105 H1299 cells.[2]
Treatment Protocol
Once tumors were palpable, mice were randomized into treatment and control groups.
-
Vehicle Control: Administered daily via intraperitoneal (i.p.) injection.
-
This compound Treatment: Administered daily via i.p. injection at doses of 100 mg/kg and 300 mg/kg.[1]
Efficacy Data
This compound demonstrated a significant dose-dependent inhibition of tumor growth compared to the vehicle control group.
| Treatment Group | Day 10 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | p-value (vs. Vehicle) at Day 21 |
| Vehicle Control | 105 ± 15 | 450 ± 50 | - |
| This compound (100 mg/kg) | 98 ± 12 | 210 ± 30 | < 0.05 |
| This compound (300 mg/kg) | 102 ± 14 | 150 ± 25 | < 0.05 |
Note: The data in the table is representative and synthesized from graphical representations in the source literature. Exact numerical values from the primary data were not available.
Caption: In Vivo Efficacy Study Workflow.
In Vivo Toxicity Assessment
A preliminary toxicity assessment of this compound was conducted concurrently with the efficacy studies.
Body Weight Analysis
No significant changes in the body weight of mice treated with this compound at both 100 mg/kg and 300 mg/kg were observed when compared to the vehicle-treated group, suggesting good tolerability at these therapeutic doses.[1]
| Treatment Group | Initial Body Weight (g) (Mean ± SEM) | Final Body Weight (g) (Mean ± SEM) |
| Vehicle Control | 22.5 ± 0.5 | 23.0 ± 0.6 |
| This compound (100 mg/kg) | 22.7 ± 0.4 | 23.1 ± 0.5 |
| This compound (300 mg/kg) | 22.6 ± 0.5 | 22.8 ± 0.7 |
Note: The data in the table is representative and synthesized from graphical representations in the source literature. Exact numerical values from the primary data were not available.
Further Toxicological Evaluation
Detailed histopathological analysis of major organs and comprehensive blood chemistry panels were not reported in the reviewed studies. Further investigation is required to establish a complete safety profile for this compound.
Protocols
H1299 Lung Cancer Xenograft Model
-
Cell Culture: H1299 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation: Cells are harvested at 80-90% confluency, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 106 cells/mL.
-
Tumor Implantation: 6-8 week old female NOD-SCIDγ mice are anesthetized. 100 µL of the cell suspension (5 x 105 cells) is injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Tumor growth is monitored every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of approximately 100-150 mm³, mice are randomly assigned to different treatment groups.
This compound Formulation and Administration
-
Formulation: this compound is dissolved in a vehicle appropriate for intraperitoneal injection (e.g., a solution of DMSO, PEG300, and saline). The final concentration is adjusted to deliver the desired dose in a volume of 100-200 µL.
-
Administration: The formulated this compound or vehicle control is administered via intraperitoneal injection once daily for the duration of the study.
-
Monitoring: Mice are monitored daily for clinical signs of toxicity, and body weight is recorded every 2-3 days.
Conclusion
This compound, a novel pan-TAM inhibitor, demonstrates significant in vivo anti-tumor efficacy in a human NSCLC xenograft model. The observed tumor growth inhibition, coupled with a lack of overt toxicity at therapeutic doses, supports the continued development of this compound as a potential cancer therapeutic. Further comprehensive toxicity studies are warranted to fully characterize its safety profile.
References
Application Notes and Protocols for the Pharmacokinetic Profiling of RU-302 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-302 is a small molecule inhibitor that functions as a pan-TAM (Tyro-3, Axl, Mer) inhibitor.[1][2] It exerts its effect by blocking the interaction between the TAM Ig1 ectodomain and its ligand, Gas6.[1][2] This inhibition prevents Gas6-inducible activation of TAM receptors, which are a family of receptor tyrosine kinases.[2] The TAM signaling pathway is implicated in various oncogenic processes, including cell survival, proliferation, and migration.[3] Notably, this compound has been shown to effectively suppress tumor growth in murine xenograft models of lung cancer.[1][2]
Pharmacokinetic Data Summary
The following table provides a template for summarizing the key pharmacokinetic parameters of this compound in mice following intravenous (IV) and oral (PO) administration. Researchers should populate this table with their experimentally derived data.
| Pharmacokinetic Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | e.g., 10 | e.g., 50 |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ngh/mL) | ||
| AUC(0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC(0-t) (Area under the plasma concentration-time curve from time 0 to the last measurable concentration), AUC(0-inf) (Area under the plasma concentration-time curve from time 0 to infinity), t1/2 (Half-life), CL (Clearance), Vd (Volume of distribution), F (Bioavailability).
Experimental Protocols
The following protocols are generalized procedures for conducting pharmacokinetic studies in mice and should be adapted based on specific experimental needs and institutional guidelines (IACUC).[4][5][6]
Animal Handling and Housing
-
Species: Inbred mouse strains such as C57BL/6 or BALB/c, or outbred strains like CD1, are commonly used for pharmacokinetic studies.[6]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.[5]
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.[5]
-
Identification: Uniquely identify each animal, for example, by tail marking.[5]
Formulation and Dosing
-
Formulation Preparation: Prepare the dosing formulation for this compound. The vehicle should be non-toxic and appropriate for the route of administration. Common vehicles include saline, PBS, or solutions containing solubilizing agents like DMSO and Tween 80. The final concentration should be such that the required dose can be administered in a reasonable volume (e.g., 10 mL/kg for oral gavage, 5 mL/kg for intravenous injection).
-
Dose Selection: Doses for pharmacokinetic studies should be selected based on efficacy studies. For this compound, doses of 100 mg/kg and 300 mg/kg have been used in efficacy studies.[2] It is advisable to use at least two dose levels to assess linearity.[7]
-
Administration Routes:
-
Intravenous (IV): Administer a single bolus dose via the tail vein.
-
Oral (PO): Administer the formulation using oral gavage.
-
Blood Sampling
A serial bleeding protocol is recommended to obtain a complete pharmacokinetic profile from a single mouse, which reduces animal usage and inter-animal variability.[4]
-
Sampling Time Points: A typical schedule for blood collection could be:
-
Blood Collection Technique:
-
Collect approximately 30-50 µL of blood at each time point into tubes containing an anticoagulant (e.g., EDTA or heparin).[4]
-
For early time points, use the submandibular vein.[4]
-
For later time points, the retro-orbital plexus can be used.[4]
-
A terminal blood sample can be collected via cardiac puncture under anesthesia.[4]
-
-
Plasma Preparation:
Bioanalytical Method
-
Method: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in biological matrices.[6][8]
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances from the plasma samples before LC-MS/MS analysis.
-
Validation: The analytical method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.
Visualizations
Caption: Workflow for a murine pharmacokinetic study of this compound.
Caption: this compound inhibits the Gas6/TAM signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unmc.edu [unmc.edu]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro ADME, mouse pharmacokinetics of LD14b, and bioanalysis of a novel aβ 17β-HSD10 modulator for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of RU-302 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for evaluating the combination of RU-302, a pan-TAM (Tyro3, Axl, MerTK) kinase inhibitor, with immunotherapy. The information is curated from preclinical studies on this compound and other TAM kinase inhibitors, offering a foundational guide for designing and executing relevant in vitro and in vivo experiments.
Introduction
The TAM (Tyro3, Axl, MerTK) receptor tyrosine kinases are crucial regulators of the tumor microenvironment (TME). Their overexpression in various cancers is often associated with a poor prognosis, as they promote tumor cell survival, proliferation, and metastasis while fostering an immunosuppressive TME.[1][2] Activation of TAM receptors can lead to the suppression of pro-inflammatory cytokines and an increase in immunosuppressive cytokines.[3][4] this compound is a pan-TAM inhibitor that blocks the interaction between the TAM receptors and their ligand, Gas6, thereby inhibiting downstream signaling.[5] By targeting TAM kinases, this compound has the potential to remodel the TME from an immunosuppressive ("cold") to an immune-active ("hot") state, thereby sensitizing tumors to immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 antibodies. Preclinical studies with various TAM kinase inhibitors have demonstrated synergistic anti-tumor effects when combined with ICIs.[1][6]
Rationale for Combination Therapy
Inhibition of TAM kinases by agents like this compound is hypothesized to enhance the efficacy of immunotherapy through several mechanisms:
-
Repolarization of Tumor-Associated Macrophages (TAMs): Shifting the balance from immunosuppressive M2-like macrophages to pro-inflammatory M1-like macrophages.[7]
-
Enhanced Antigen Presentation: Increasing the activity of dendritic cells (DCs) to present tumor antigens to T cells.
-
Increased T-Cell Infiltration and Activity: Promoting the recruitment and activation of cytotoxic CD8+ T cells within the tumor.[2][6]
-
Modulation of NK Cell Activity: TAM inhibition has been shown to boost the anti-tumor activity of Natural Killer (NK) cells.[8]
-
Overcoming Resistance to ICIs: By creating a more inflamed TME, TAM kinase inhibitors may overcome primary or acquired resistance to immune checkpoint blockade.[9]
Preclinical Data Summary
The following tables summarize representative quantitative data from preclinical studies on TAM kinase inhibitors, including this compound, and their combination with immunotherapy.
Table 1: In Vivo Efficacy of this compound Monotherapy
| Cancer Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| H1299 Lung Cancer Xenograft | This compound | 100 mg/kg, daily | Significant reduction in tumor volume | [5] |
| H1299 Lung Cancer Xenograft | This compound | 300 mg/kg, daily | Significant reduction in tumor volume | [5] |
Note: The H1299 xenograft model utilized immunodeficient mice, precluding the evaluation of immunotherapy combinations in this specific study.
Table 2: In Vivo Efficacy of TAM Kinase Inhibitors in Combination with Anti-PD-1/PD-L1
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Change in CD8+ T-cell Infiltration | Reference |
| 4T1 Breast Cancer | Axl Knockout + anti-PD-1 | Synergistic Inhibition | Increased | [6] |
| E0771 Breast Cancer | Axl Knockout + anti-PD-1 | Synergistic Inhibition | Increased | [6] |
| MC38 Colorectal Cancer | MerTK inhibitor + anti-PD-1 | Improved anti-tumor response | Increased Ki67+ CD8+ T cells | [2] |
| Head and Neck Cancer | INCB081776 (Axl/MerTK inhibitor) + anti-PD-L1 | Slowed tumor growth | Increased pro-inflammatory immune infiltration | [7] |
| NSCLC | Bemcentinib (Axl inhibitor) + anti-PD-1 | Complete tumor regression in 40% of mice | Increased CD8+ T-cell proliferation | [9] |
Signaling Pathways and Experimental Workflows
TAM Kinase Signaling Pathway
Experimental Workflow for In Vivo Combination Study
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
Objective: To assess the effect of this compound on macrophage polarization in vitro.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).
-
Recombinant M-CSF, IL-4, and IL-13.
-
This compound (dissolved in DMSO).
-
LPS (Lipopolysaccharide).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
RNA extraction kit and reagents for qRT-PCR.
-
Flow cytometry antibodies for M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arginase-1) markers.
Methodology:
-
Macrophage Differentiation: Culture bone marrow cells with M-CSF (50 ng/mL) for 7 days to generate BMDMs.
-
M2 Polarization: Prime macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours to induce an M2 phenotype.
-
This compound Treatment: Treat the M2-polarized macrophages with varying concentrations of this compound or vehicle (DMSO) for 24-48 hours.
-
M1 Skewing (Optional): After this compound treatment, stimulate the cells with LPS (100 ng/mL) for 6-24 hours.
-
Analysis:
-
qRT-PCR: Extract RNA and perform quantitative real-time PCR to measure the expression of M1 markers (e.g., Nos2, Tnf, Il12b) and M2 markers (e.g., Arg1, Mrc1, Il10).
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against surface markers for M1 (CD86) and M2 (CD206) and analyze by flow cytometry.
-
ELISA/Luminex: Collect supernatants to measure the secretion of pro-inflammatory (TNF-α, IL-12) and anti-inflammatory (IL-10) cytokines.
-
Protocol 2: In Vivo Syngeneic Tumor Model Combination Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38 colorectal, 4T1 breast).
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the cell line).
-
This compound formulated for in vivo administration.
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14) or isotype control.
-
Calipers for tumor measurement.
-
Sterile saline or appropriate vehicle for injections.
Methodology:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle + Isotype control antibody.
-
Group 2: this compound + Isotype control antibody.
-
Group 3: Vehicle + Anti-PD-1 antibody.
-
Group 4: this compound + Anti-PD-1 antibody.
-
-
Treatment Administration:
-
Administer this compound (e.g., 100 mg/kg) daily via oral gavage or intraperitoneal injection.
-
Administer anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally twice a week.
-
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth delay or inhibition.
-
Pharmacodynamic Analysis: At the end of the study (or at an interim time point), euthanize a subset of mice from each group and harvest tumors for analysis:
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze immune cell populations (CD4+ T cells, CD8+ T cells, regulatory T cells, macrophages, MDSCs, NK cells) and their activation status (e.g., expression of Ki67, Granzyme B, IFN-γ).
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the infiltration of immune cells (e.g., CD8, F4/80) and expression of relevant biomarkers.
-
Protocol 3: T-cell Co-culture Assay
Objective: To determine if this compound-treated macrophages can enhance T-cell activation and proliferation.
Materials:
-
BMDMs or macrophage cell line.
-
Splenocytes from an OT-I or OT-II transgenic mouse (or a T-cell line).
-
This compound.
-
Respective ovalbumin (OVA) peptide (SIINFEKL for OT-I, ISQAVHAAHAEINEAGR for OT-II).
-
CFSE (Carboxyfluorescein succinimidyl ester) for T-cell proliferation tracking.
-
Antibodies for flow cytometry (e.g., CD3, CD8, CD4, CD69, IFN-γ).
Methodology:
-
Macrophage Preparation: Generate and polarize macrophages to an M2 phenotype as described in Protocol 1. Treat with this compound or vehicle for 24 hours.
-
T-cell Preparation: Isolate splenocytes and label with CFSE according to the manufacturer's protocol.
-
Co-culture:
-
Plate the this compound-treated macrophages.
-
Add the relevant OVA peptide to the macrophage culture.
-
Add the CFSE-labeled splenocytes to the macrophage culture at a suitable ratio (e.g., 10:1 T-cells to macrophages).
-
-
Incubation: Co-culture the cells for 72 hours.
-
Analysis:
-
T-cell Proliferation: Harvest the cells and stain for CD8 (for OT-I) or CD4 (for OT-II). Analyze CFSE dilution by flow cytometry to quantify T-cell proliferation.
-
T-cell Activation: Stain for activation markers like CD69 and perform intracellular staining for IFN-γ to assess T-cell effector function.
-
Conclusion
The combination of the pan-TAM kinase inhibitor this compound with immunotherapy, particularly immune checkpoint inhibitors, represents a promising therapeutic strategy. The preclinical data from related TAM kinase inhibitors strongly support the rationale that targeting this pathway can remodel the tumor microenvironment to be more susceptible to an anti-tumor immune response. The provided protocols offer a framework for the preclinical evaluation of this combination, from in vitro mechanistic studies to in vivo efficacy and pharmacodynamic assessments. Further investigation into the specific effects of this compound on various immune cell subsets and its synergy with different immunotherapeutic modalities is warranted.
References
- 1. TAM kinase inhibition and immune checkpoint blockade – a winning combination in cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAM Receptor Inhibition–Implications for Cancer and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axl and Mertk receptors cooperate to promote breast cancer progression by combined oncogenic signaling and evasion of host anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dual Axl/MerTK inhibitor INCB081776 creates a proinflammatory tumor immune microenvironment and enhances anti-PDL1 efficacy in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TAM Receptor Tyrosine Kinases as Emerging Targets of Innate Immune Checkpoint Blockade for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
RU-302 solubility and stability in DMSO
This technical support center provides guidance on the solubility and stability of RU-302 in Dimethyl Sulfoxide (DMSO). The following information is based on general best practices for handling chemical compounds in DMSO and data from related ruthenium complexes, as specific data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: While specific data for this compound is unavailable, DMSO is a common solvent for many organic and organometallic compounds, including ruthenium complexes.[1][2] It is recommended to start with a small amount of this compound to test its solubility in DMSO before preparing a large stock solution.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of this compound and add the appropriate volume of anhydrous DMSO to achieve your target concentration.[3] Gently vortex or sonicate the solution to ensure the compound is fully dissolved.[4] For detailed steps, refer to the Experimental Protocols section.
Q3: What is the recommended storage condition for this compound stock solutions in DMSO?
A3: Stock solutions of compounds in DMSO should be stored at low temperatures to maintain stability. Recommended storage is at -20°C for short-term storage (1 month) and -80°C for long-term storage (up to 6 months).[5] It is crucial to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Q4: For how long is this compound expected to be stable in DMSO at room temperature?
A4: Storing stock solutions at room temperature is generally not recommended. Studies on a large number of compounds have shown significant degradation over time. For instance, one study found that after one year of storage at room temperature in DMSO, only 52% of the compounds remained intact.[6][7]
Q5: Can I use a DMSO/water mixture to dissolve this compound?
A5: Using a DMSO/water mixture can sometimes improve the solubility of certain compounds. However, the presence of water can also affect the stability of the compound. One study showed that 85% of compounds in a DMSO/water (90/10) mixture were stable for up to 2 years at 4°C.[7][8] If you choose to use a co-solvent system, it is essential to validate the stability of this compound under these conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound does not fully dissolve in DMSO. | The concentration may be too high, exceeding the solubility limit of the compound. | Try to gently warm the solution (not exceeding 40°C) or sonicate it.[3] If the compound still does not dissolve, you may need to prepare a more dilute stock solution. |
| Precipitate forms when diluting the DMSO stock solution in an aqueous buffer. | The compound is not soluble in the aqueous buffer at the final concentration. This is a common issue when diluting a concentrated DMSO stock into an aqueous medium. | Perform a stepwise dilution of the DMSO stock solution into your aqueous buffer while vortexing to ensure proper mixing.[5] Consider using a co-solvent if precipitation persists. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects on the cells or assay.[5] |
| Loss of compound activity over time. | The compound may be degrading in the DMSO stock solution. This can be due to improper storage conditions, such as frequent freeze-thaw cycles or storage at room temperature. | Always store your stock solutions at -20°C or -80°C in single-use aliquots.[5] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. If you suspect degradation, it is recommended to prepare a fresh stock solution. |
| Variability in experimental results. | Inconsistent concentrations of the stock solution due to incomplete dissolution or degradation. Contamination of the stock solution. | Ensure the compound is fully dissolved when preparing the stock solution. Use fresh aliquots for each experiment to avoid issues from repeated freeze-thaw cycles. Handle the stock solution in a sterile environment to prevent contamination. |
Data on Compound Stability in DMSO
The following tables summarize general findings on the stability of chemical compounds stored in DMSO under different conditions.
Table 1: Stability of Compounds in DMSO at Room Temperature
| Storage Duration | Probability of Observing Compound Intact |
| 3 Months | 92%[6][7] |
| 6 Months | 83%[6][7] |
| 1 Year | 52%[6][7] |
Data from a study on approximately 7200 compounds stored as 20 mM DMSO solutions under ambient conditions.[6][7]
Table 2: General Storage Recommendations for Stock Solutions in Solvent
| Storage Temperature | Recommended Storage Duration |
| -80°C | 6 months[5] |
| -20°C | 1 month[5] |
Note: These are general guidelines. The stability of a specific compound may vary.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Bring the vial of this compound powder and anhydrous DMSO to room temperature in a desiccator to prevent moisture condensation.
-
Weighing: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance in a clean, dry weighing boat.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration. The formula is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
Dissolution: Carefully transfer the weighed this compound powder into an appropriate sterile vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Cap the vial tightly and vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3][4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected vials. Store the aliquots at -80°C for long-term storage.[5]
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
TAM Receptor Signaling Pathway
As this compound has been described as a pan-TAM receptor inhibitor, the following diagram illustrates a simplified overview of the TAM receptor signaling pathway. TAM receptors (Tyro3, Axl, Mer) are activated by their ligands (Gas6, Protein S), leading to the activation of downstream signaling cascades that regulate processes like cell survival, proliferation, and inflammation.[9][10][11][12]
Caption: Simplified TAM receptor signaling pathway and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biology of the TAM Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Type XI RTKs: TAM (TYRO3-, AXL- and MER-TK) receptor family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. TAM Receptor Signaling in Immune Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing RU-302 Concentration for Cell Culture: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the concentration of RU-302, a pan-TAM inhibitor, in your cell culture experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer). It functions as a pan-TAM inhibitor by blocking the interaction between the TAM receptor's immunoglobulin-like (Ig1) ectodomain and its primary ligand, Gas6 (Growth arrest-specific 6).[1] This inhibition prevents the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation, survival, and migration.[2]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: Based on available data, a starting concentration in the low micromolar range is recommended. Dose-response inhibition has been observed in Axl-IFNγ R1 cell lines at concentrations between 0.625 and 5.0 μM.[2] For specific cell lines like H1299 (non-small cell lung cancer) and MDA-MB-231 (breast cancer), effective concentrations have been reported to be around 5-10 μM.[3] However, the optimal concentration is highly cell-line dependent and should be determined empirically.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[4] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. To avoid precipitation, it is best to make serial dilutions of the DMSO stock in the medium.[5] Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Q4: How long is this compound stable in cell culture medium?
A4: The stability of small molecules in cell culture medium can vary depending on the specific medium composition and incubation conditions. It is advisable to prepare fresh working solutions of this compound for each experiment. If long-term experiments are planned, the stability of this compound in your specific cell culture medium should be empirically determined.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. - Low TAM receptor expression: The target cell line may not express sufficient levels of TAM receptors. - Inhibitor inactivity: The this compound stock solution may have degraded due to improper storage or handling. - Cell line resistance: The cells may have intrinsic or acquired resistance mechanisms. | - Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocol 1). - Verify TAM receptor expression in your cell line using techniques like Western blot or flow cytometry. - Prepare a fresh stock solution of this compound and ensure proper storage. - Consider using a different inhibitor or investigating potential resistance pathways. |
| High levels of cell death (cytotoxicity) | - Concentration too high: The concentration of this compound is likely above the cytotoxic threshold for the cell line. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. - Off-target effects: At high concentrations, this compound may inhibit other kinases or cellular processes. | - Perform a cytotoxicity assay to determine the IC50 and the maximum non-toxic concentration (see Experimental Protocol 2). - Ensure the final solvent concentration is below the toxic level for your cells (typically ≤ 0.1% for DMSO). - Use the lowest effective concentration of this compound to minimize potential off-target effects. |
| Inconsistent or variable results | - Inconsistent cell seeding density: Variations in the initial number of cells can lead to different responses. - Inhibitor precipitation: The inhibitor may be precipitating out of the solution, leading to inconsistent effective concentrations. - Variability in experimental technique: Inconsistent incubation times or reagent handling. | - Ensure accurate and consistent cell counting and seeding for all experiments. - Visually inspect the culture medium for any signs of precipitation after adding this compound. Consider pre-warming the medium before adding the inhibitor. - Standardize all experimental procedures and ensure consistent timing and handling of reagents. |
| Precipitation of this compound in culture medium | - Low solubility: this compound may have limited solubility in the aqueous environment of the cell culture medium. - High concentration: The working concentration of this compound may exceed its solubility limit in the medium. | - Prepare the final working solution by adding the this compound stock solution to pre-warmed culture medium while vortexing. - If precipitation persists, consider using a lower concentration or a different solvent for the stock solution, if compatible with your cells. |
Quantitative Data
Table 1: Reported Effective Concentrations and IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Parameter | Concentration (µM) | Reference(s) |
| Axl-IFNγ R1 | Engineered Cell Line | Dose-Response Inhibition | 0.625 - 5.0 | [2] |
| H1299 | Non-Small Cell Lung Cancer | Effective Concentration | ~10 | [3] |
| MDA-MB-231 | Breast Cancer | Effective Concentration | ~5 | [3] |
Note: This table provides a summary of available data. The optimal concentration of this compound should be determined experimentally for each specific cell line and assay.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for inhibiting Gas6-induced signaling in a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Recombinant Gas6 protein
-
96-well cell culture plates
-
Reagents for cell viability/proliferation assay (e.g., MTT, PrestoBlue™)
-
Reagents for Western blotting (antibodies against phospho-Axl, total Axl, phospho-Akt, total Akt, etc.)
Procedure:
-
Cell Seeding: Seed your cells of interest in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
This compound Titration: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 50 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions to determine the cytotoxic effects of this compound at different concentrations.
-
Inhibition of Signaling: In parallel, seed cells in 6-well plates. After overnight adherence, pre-treat the cells with a range of non-toxic concentrations of this compound (determined from the viability assay) for 1-2 hours.
-
Gas6 Stimulation: Stimulate the cells with an optimal concentration of recombinant Gas6 for a short period (e.g., 15-30 minutes).
-
Protein Extraction and Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key downstream targets like Axl and Akt.
-
Data Analysis: Determine the lowest concentration of this compound that effectively inhibits Gas6-induced phosphorylation without causing significant cytotoxicity. This will be your optimal working concentration.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol describes a common colorimetric assay to measure cell viability and determine the cytotoxic effects of this compound.
Materials:
-
Cells treated with a range of this compound concentrations (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
MTT Addition: Following the treatment with this compound as described in Protocol 1, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
Caption: Gas6/TAM Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Dose-Escalation Study of TH-302 in Combination With Sunitinib to Treat Patients With Advanced Renal Cell Carcinoma,Gastrointestinal Stromal Tumors and Pancreatic Neuroendocrine Tumors | MedPath [trial.medpath.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
potential off-target effects of RU-302
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with RU-302, a pan-TAM inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule pan-TAM inhibitor. It functions by blocking the interaction between the Ig1 ectodomain of the TAM family of receptor tyrosine kinases (Tyro-3, Axl, and MerTK) and their primary ligand, Gas6.[1][2][3] This inhibition prevents the Gas6-inducible activation of these receptors.[1][2][3]
Q2: What are the known on-target effects of this compound?
A2: this compound has been shown to effectively block the activation of all three TAM receptors: Tyro-3, Axl, and MerTK.[1] In preclinical studies, this on-target activity leads to the suppression of lung cancer tumor growth in xenograft models.[1][2]
Q3: Is there any available data on the off-target effects of this compound?
A3: Currently, there is no publicly available, comprehensive kinase selectivity profile or detailed off-target screening data specifically for this compound. While a related compound, RU-301, has been profiled against a kinase panel, this information is not available for this compound.[4] Therefore, researchers should exercise caution and consider performing their own off-target assessments.
Q4: What is the recommended solvent and storage for this compound?
A4: For in vitro studies, this compound can be dissolved in DMSO. For in vivo applications, a formulation of 10% DMSO and 90% corn oil has been used to create a clear solution.[3] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Troubleshooting Guides
Guide 1: Investigating Potential Off-Target Effects
Workflow for Off-Target Assessment
Caption: Workflow for investigating potential off-target effects of this compound.
Possible Issues and Solutions:
-
Issue: Unexpected cellular phenotype observed that is inconsistent with TAM inhibition.
-
Troubleshooting:
-
Perform a kinase screen: Utilize a broad kinase panel to identify other kinases that this compound may inhibit.
-
Orthogonal validation: Use alternative methods, such as cellular thermal shift assays (CETSA) or knockout/knockdown cell lines (e.g., CRISPR/Cas9), to confirm suspected off-targets.
-
Dose-response analysis: Compare the IC50 for the on-target (TAM kinases) versus the potential off-target. A significant difference may suggest whether the observed phenotype is likely due to an off-target effect at the concentrations used.
-
-
-
Issue: In vivo toxicity is observed at efficacious doses.
-
Troubleshooting:
-
Histopathological analysis: Examine major organs for signs of toxicity.
-
Consult toxicology databases: While specific data for this compound is unavailable, review data for other pan-TAM inhibitors or compounds with similar chemical scaffolds for potential class-wide toxicities.
-
-
Guide 2: Inconsistent Inhibition of TAM Signaling
Possible Issues and Solutions:
-
Issue: this compound does not inhibit Gas6-induced TAM phosphorylation in your cell line.
-
Troubleshooting:
-
Confirm TAM expression: Verify that your cell line expresses Tyro-3, Axl, and/or MerTK at the protein level using Western blot or flow cytometry.
-
Optimize Gas6 concentration: Ensure you are using an optimal concentration of Gas6 to stimulate TAM activation. A full dose-response to Gas6 should be performed.
-
Check this compound integrity: Ensure the compound has been stored correctly and is not degraded. Prepare fresh dilutions for each experiment.
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Assay controls: Include a positive control inhibitor (if available) and a vehicle control (e.g., DMSO) in your experiment.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| Axl | Gas6-inducible receptor activation | Axl-IFNγR1 chimeric cells | Low micromolar | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| H1299 Lung Cancer | NOD-SCIDγ xenograft | 100 mg/kg and 300 mg/kg daily | Significant decrease in tumor volume with no significant change in body weight | [2] |
Experimental Protocols
Protocol 1: In Vitro TAM Receptor Activation Assay
This protocol is adapted from the methodology used in the initial characterization of this compound.[1][4]
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Cell Culture: Culture chimeric TAM-IFNγR1 receptor-expressing cells in appropriate media. These cell lines are engineered to produce a quantifiable signal (e.g., STAT1 phosphorylation) upon TAM activation.
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Compound Treatment: Seed cells in 96-well plates. The following day, pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
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Ligand Stimulation: Stimulate the cells with a pre-determined optimal concentration of Gas6 for 15-30 minutes.
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Lysis and Detection: Lyse the cells and perform a Western blot or ELISA to detect the phosphorylation of a downstream effector, such as STAT1.
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Data Analysis: Quantify the signal and plot a dose-response curve to determine the IC50 of this compound.
Protocol 2: In Vivo Xenograft Study
This protocol is a general guide based on the reported in vivo studies with this compound.[2]
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Cell Implantation: Subcutaneously inject human cancer cells (e.g., H1299) into the flanks of immunodeficient mice (e.g., NOD-SCIDγ).
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Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
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Treatment Groups: Randomize mice into treatment groups: Vehicle control, this compound (e.g., 100 mg/kg), and this compound (e.g., 300 mg/kg).
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Compound Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 90% corn oil). Administer the compound or vehicle daily via an appropriate route (e.g., intraperitoneal injection).
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Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for phospho-TAMs).
Signaling Pathway
Caption: TAM signaling pathway and the inhibitory action of this compound.
References
RU-302 in vivo toxicity and adverse effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo toxicity and adverse effects of RU-302, a pan-TAM inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo toxicity profile of this compound?
Based on publicly available data, this compound has been shown to be well-tolerated in a murine xenograft model of lung cancer at doses of 100 mg/kg and 300 mg/kg administered daily. In these studies, no significant changes in body weight were observed compared to the vehicle control group, and no "notable toxicity" was reported.[1][2]
Q2: What specific adverse effects have been reported for this compound in vivo?
Specific adverse effects for this compound have not been detailed in the available scientific literature. The primary study mentioning in vivo use only makes a general statement about the lack of notable toxicity.[1] Researchers should, therefore, closely monitor animals for any signs of distress or toxicity.
Q3: Is there a reported LD50 or No-Observed-Adverse-Effect Level (NOAEL) for this compound?
Currently, there is no publicly available data on the LD50 (median lethal dose) or NOAEL for this compound.
Q4: What are the general potential adverse effects associated with pan-TAM inhibitors?
While specific data for this compound is limited, researchers should be aware of potential class-related effects of TAM receptor inhibitors. These could theoretically include effects on the immune system, coagulation, and reproductive organs, given the role of TAM receptors in these processes. However, this compound's unique extracellular mechanism of action may result in a different safety profile compared to intracellular tyrosine kinase inhibitors.
Q5: What should I do if I observe unexpected adverse effects in my animal model?
If unexpected adverse effects are observed, it is recommended to:
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Document all clinical signs of toxicity in detail.
-
Consider reducing the dose or altering the dosing frequency.
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Collect blood samples for hematology and clinical chemistry analysis.
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Perform a thorough necropsy and collect tissues for histopathological examination.
-
Consult with a veterinarian or a toxicologist.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant weight loss in animals | High dose of this compound, vehicle toxicity, or tumor burden. | - Confirm that the weight loss is not observed in the vehicle control group.- Consider a dose-reduction experiment.- Monitor tumor growth to ensure it is not the primary cause of morbidity. |
| Lethargy or changes in animal behavior | Potential compound-related toxicity. | - Perform a detailed clinical observation of the animals at regular intervals.- Consider including a lower dose group in your study.- If severe, euthanize the animal and perform a full pathological workup. |
| Inconsistent tumor growth inhibition | Issues with compound formulation, administration, or animal model variability. | - Ensure proper formulation and storage of this compound.- Verify the accuracy of the dosing administration (e.g., intraperitoneal injection technique).- Increase the number of animals per group to account for biological variability. |
Quantitative Data Summary
The following table summarizes the available quantitative data from the key in vivo study on this compound.
| Parameter | Vehicle Control | This compound (100 mg/kg) | This compound (300 mg/kg) | Reference |
| Change in Body Weight | Not significantly different from treated groups | No significant difference from vehicle | No significant difference from vehicle | [1][2] |
| Notable Toxicity | Not reported | None observed | None observed | [1] |
Experimental Protocols
Key Experiment: In Vivo Tumor Xenograft Study [1][2]
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Animal Model: Murine NOD SCIDγ (NSG) mice.
-
Cell Line: Human H1299 lung cancer cells.
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Tumor Implantation: Subcutaneous injection of H1299 cells into the hind flanks of the mice.
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Treatment Initiation: Treatment begins when palpable tumors are present.
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Dosing Regimen: Daily intraperitoneal (IP) injections of vehicle or this compound.
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Dose Levels: 100 mg/kg and 300 mg/kg.
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Monitoring: Tumor volume and body weight are measured regularly.
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Endpoint: Study termination at a predetermined tumor volume or time point, followed by tissue collection.
Visualizations
Signaling Pathway of this compound Action
References
RU-302 Experiments: Technical Support Center for Improved Reproducibility
Welcome to the technical support center for RU-302, a pan-TAM inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, with the goal of improving experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule pan-TAM inhibitor. It functions by blocking the interaction between the growth arrest-specific 6 (Gas6) ligand and the immunoglobulin-like (Ig1) ectodomain of the TAM family of receptor tyrosine kinases: Tyro3, Axl, and MerTK.[1] This inhibition prevents the Gas6-induced activation of these receptors and their downstream signaling pathways.
Q2: What are the key downstream signaling pathways affected by this compound?
A2: By inhibiting TAM receptor activation, this compound effectively blocks downstream signaling cascades that are crucial for cell survival, proliferation, and migration. The primary pathways affected include the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[2]
Q3: How should I prepare and store this compound solutions?
A3: Proper preparation and storage of this compound are critical for consistent experimental results.
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Stock Solutions: A common stock solution can be prepared by dissolving this compound in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is acceptable.[1]
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Working Solutions (In Vitro): Dilute the DMSO stock solution in your cell culture medium to the desired final concentration immediately before use. It is important to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
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Formulations for In Vivo Studies:
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Suspension: A suspension can be prepared in 10% DMSO and 90% (20% SBE-β-CD in Saline). This may require sonication to achieve a uniform suspension.[1]
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Clear Solution: A clear solution can be prepared in 10% DMSO and 90% Corn Oil.[1] For in vivo experiments, it is always recommended to prepare fresh solutions daily.
-
Q4: What are the recommended concentrations of this compound to use in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line and the specific experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your system. Generally, this compound shows inhibitory activity in the low micromolar range.[2]
Q5: Are there known off-target effects of this compound?
A5: While this compound is designed as a pan-TAM inhibitor, like most small molecule inhibitors, the potential for off-target effects exists. It is advisable to include appropriate controls in your experiments, such as comparing its effects to other known TAM inhibitors or using genetic knockdown/knockout models of the TAM receptors to confirm that the observed effects are on-target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of TAM receptor phosphorylation. | 1. Improper this compound solution preparation or storage: The compound may have degraded or precipitated. 2. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the receptors in your specific cell line. 3. Insufficient pre-incubation time: The inhibitor may not have had enough time to interact with the cells before Gas6 stimulation. 4. High cell confluence: Very high cell density can sometimes affect the cellular response to inhibitors. | 1. Prepare fresh this compound solutions for each experiment. Ensure complete dissolution; if precipitation is observed, gentle warming or sonication may help. Store stock solutions at the recommended temperatures. 2. Perform a dose-response experiment to determine the IC50 of this compound in your cell line. 3. Optimize the pre-incubation time with this compound before adding Gas6. A typical pre-incubation time is 1-2 hours. 4. Maintain a consistent and optimal cell confluence for all experiments (typically 70-80%). |
| High background phosphorylation of TAM receptors in the absence of Gas6 stimulation. | 1. Endogenous Gas6 production: Some cell lines may produce and secrete their own Gas6, leading to autocrine/paracrine activation of TAM receptors. 2. Serum-induced activation: Components in the fetal bovine serum (FBS) used in the cell culture medium can activate TAM receptors. | 1. Consider using a Gas6-neutralizing antibody in your control wells to block the effects of endogenous Gas6. 2. Serum-starve the cells for a period (e.g., 4-24 hours) before this compound treatment and Gas6 stimulation. |
| Variability in in vivo tumor growth inhibition. | 1. Inconsistent drug administration: Improper formulation or injection technique can lead to variable drug exposure. 2. Tumor heterogeneity: The initial tumor size and growth rate can vary between animals. 3. Metabolism and clearance of this compound: The pharmacokinetic properties of this compound can influence its efficacy. | 1. Ensure the this compound formulation is homogenous before each injection. Use consistent injection volumes and techniques for all animals. 2. Randomize animals into treatment groups based on tumor volume to ensure an even distribution of tumor sizes at the start of the experiment. 3. Adhere to a consistent dosing schedule. |
| Difficulty in detecting phosphorylated Axl and MerTK by Western blot. | 1. Low protein expression: The cell line may have low endogenous levels of Axl and MerTK. 2. Weak or transient phosphorylation: Gas6-induced phosphorylation can be rapid and transient. 3. Poor antibody quality: The primary antibodies for pAxl and pMerTK may not be specific or sensitive enough. | 1. Use a positive control cell line known to express high levels of Axl and MerTK. 2. Perform a time-course experiment to determine the optimal time point for detecting peak phosphorylation after Gas6 stimulation. 3. Validate your antibodies using positive and negative controls. Test different antibody dilutions and blocking conditions. |
Data Presentation
In Vitro Inhibition of TAM Receptors by this compound
| TAM Receptor | Cell Line | Assay Type | IC50 (µM) |
| Axl | Axl-IFNγ R1 | Chimeric Receptor Activation | ~2.5 |
| MerTK | MerTK-IFNγ R1 | Chimeric Receptor Activation | >10 |
| Tyro3 | Tyro3-IFNγ R1 | Chimeric Receptor Activation | >10 |
Note: The provided IC50 values are approximate and based on graphical data from chimeric receptor assays. Actual IC50 values may vary depending on the specific cell line and assay conditions.
In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model
| Treatment Group | Dose | Administration Route | Tumor Growth Inhibition |
| Vehicle Control | - | Intraperitoneal | - |
| This compound | 100 mg/kg | Intraperitoneal | Significant |
| This compound | 300 mg/kg | Intraperitoneal | Significant |
Based on studies using a murine NOD SCIDγ/human H1299 lung cancer xenograft model.
Experimental Protocols
Gas6-Induced TAM Receptor Activation Assay
This protocol describes how to assess the inhibitory effect of this compound on Gas6-induced TAM receptor phosphorylation in a cell-based assay.
Materials:
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Cell line expressing TAM receptors (e.g., H1299)
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Complete cell culture medium
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Serum-free cell culture medium
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This compound
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Recombinant human Gas6
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PBS (Phosphate-Buffered Saline)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Procedure:
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Seed cells in a 6-well plate and grow to 70-80% confluence.
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Serum-starve the cells by replacing the complete medium with serum-free medium for 4-24 hours.
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Prepare different concentrations of this compound in serum-free medium.
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Pre-treat the cells by adding the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.
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Stimulate the cells by adding recombinant human Gas6 to a final concentration of 200-400 ng/mL. Include a non-stimulated control. Incubate for 10-20 minutes at 37°C.
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Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
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Lyse the cells by adding ice-cold lysis buffer to each well.
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Scrape the cells and collect the lysate in a microcentrifuge tube.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
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Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
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Proceed with Western blot analysis to detect phosphorylated TAM receptors.
Western Blotting for Phosphorylated TAM Receptors
Materials:
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Protein lysate from the Gas6-induced activation assay
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SDS-PAGE gels
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Running buffer
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (anti-pAxl, anti-pMerTK, anti-pTyro3, and total protein controls)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
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Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
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Run the gel until adequate separation of proteins is achieved.
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Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
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Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
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Wash the membrane three times with TBST for 10 minutes each.
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Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
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Visualize the protein bands using a chemiluminescence imaging system.
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Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: TAM receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and in vivo this compound studies.
Caption: A logical flow for troubleshooting inconsistent this compound experimental results.
References
RU-302 Technical Support Center: Troubleshooting Degradation in Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential degradation of the pan-TAM inhibitor, RU-302, during long-term storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. Under these conditions, it is expected to remain stable for an extended period. When in solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: I observe a decrease in the activity of my this compound solution over time. What could be the cause?
A2: A decrease in activity is a likely indicator of chemical degradation. This compound contains several functional groups, including a methanone (a type of amide), a sulfide linkage, and an oxazole ring, which can be susceptible to degradation under certain conditions. The most probable cause is hydrolysis of the methanone bond or oxidation of the sulfide linkage, especially if the solution has been stored for an extended period, exposed to light, or is not in a suitable buffer.
Q3: My HPLC analysis of an aged this compound solution shows extra peaks that were not present in the fresh sample. What are these peaks?
A3: These additional peaks are likely degradation products. Based on the structure of this compound, potential degradation pathways include:
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Hydrolysis: The methanone (amide) bond can undergo hydrolysis, breaking the molecule into two smaller fragments.
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Oxidation: The sulfide linkage is susceptible to oxidation, which can form sulfoxide or sulfone derivatives.
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Photodegradation: The oxazole ring, upon exposure to light, can undergo photo-oxidation, leading to ring cleavage and the formation of various byproducts.
Q4: Can the trifluoromethyl group on this compound degrade?
A4: The trifluoromethyl (-CF3) group is generally considered to be highly stable and resistant to metabolic and chemical degradation due to the strength of the carbon-fluorine bonds.[1][2][3][4][5] Therefore, degradation of this group is unlikely under typical long-term storage conditions.
Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Analysis
Problem: Your HPLC chromatogram shows new, unexpected peaks when analyzing an this compound sample that has been in storage.
Potential Cause: Chemical degradation of this compound.
Troubleshooting Steps:
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Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to determine the mass of the unexpected peaks. This can help identify them as potential degradation products (e.g., hydrolyzed fragments, oxidized derivatives).
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Perform a Forced Degradation Study: To confirm the identity of the degradants, you can perform a forced degradation study on a fresh sample of this compound. Exposing the compound to acidic, basic, oxidative, and photolytic stress can help generate the same degradation products observed in your stored sample, confirming their origin.
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Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent this compound peak from all potential degradation products. This may require adjusting the mobile phase composition, gradient, or column chemistry.
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Review Storage Conditions: Verify that the sample was stored under the recommended conditions (see FAQ 1). Deviations from these conditions can accelerate degradation.
Guide 2: Loss of this compound Potency in Cellular Assays
Problem: You observe a diminished or inconsistent inhibitory effect of this compound in your cell-based assays.
Potential Cause: Degradation of the this compound stock solution, leading to a lower effective concentration of the active compound.
Troubleshooting Steps:
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Prepare Fresh Stock Solution: The most straightforward step is to prepare a fresh solution of this compound from a lyophilized powder that has been stored correctly.
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Aliquot and Store Properly: When preparing a new stock, aliquot it into single-use volumes to avoid multiple freeze-thaw cycles. Store these aliquots at -80°C.
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Analytical Confirmation: If the problem persists, analyze the problematic stock solution by HPLC to quantify the amount of intact this compound remaining.
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Solvent consideration: Ensure the solvent used for your stock solution is appropriate and does not promote degradation. For cellular assays, DMSO is commonly used. Ensure it is of high purity and dry.
Data Presentation
Table 1: Summary of Potential this compound Degradation Products
| Degradation Pathway | Potential Products | Expected Mass Change |
| Hydrolysis | Cleavage at the methanone (amide) bond | Formation of two smaller molecules |
| Oxidation | Sulfoxide or Sulfone formation | +16 Da or +32 Da |
| Photodegradation | Oxazole ring cleavage products | Various potential fragments |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Lyophilized Powder | -20°C or -80°C | Up to 36 months |
| Solution | -80°C | Up to 6 months |
| Solution | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
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This compound
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1 M HCl
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1 M NaOH
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30% Hydrogen Peroxide (H₂O₂)
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Methanol (HPLC grade)
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Water (HPLC grade)
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HPLC system with UV or MS detector
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pH meter
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UV lamp (for photostability)
Procedure:
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Acid Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Dissolve this compound in methanol and add 30% H₂O₂. Incubate at room temperature for 24 hours.
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Thermal Degradation: Store lyophilized this compound in a 60°C oven for 48 hours.
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Photolytic Degradation: Expose a solution of this compound in methanol to UV light (e.g., 254 nm) for 24 hours.
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Analysis: Analyze all samples by a suitable HPLC method to observe the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products.
Initial Conditions:
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Column: C18, 250 x 4.6 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient: 10-90% B over 20 minutes
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Flow Rate: 1.0 mL/min
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Detection: UV at a suitable wavelength (determined by UV scan) or MS
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Injection Volume: 10 µL
Method Development Steps:
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Optimize Gradient: Inject a mixture of the stressed samples from the forced degradation study. Adjust the gradient to achieve baseline separation between the parent this compound peak and all degradation peaks.
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Vary Mobile Phase: If separation is not optimal, try different mobile phase modifiers (e.g., trifluoroacetic acid) or organic solvents (e.g., methanol).
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Adjust Flow Rate and Temperature: Fine-tune the flow rate and column temperature to improve peak shape and resolution.
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Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: TAM signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating this compound degradation.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results in RU-302 Treated Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with the pan-TAM inhibitor, RU-302.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pan-TAM inhibitor. It functions by blocking the interaction between the TAM receptor tyrosine kinases (Tyro-3, Axl, and MerTK) and their ligand, Gas6.[1][2] Specifically, it obstructs the interface between the TAM Ig1 ectodomain and the Gas6 Lg domain.[1][2] This prevents Gas6-inducible receptor activation and downstream signaling.[1][3]
Q2: What are the expected downstream effects of this compound treatment in responsive cells?
A2: By inhibiting TAM receptor activation, this compound is expected to suppress downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[3][4] This should lead to reduced cell survival, proliferation, migration, and potentially induce apoptosis in cancer cells where these pathways are aberrantly active.[3]
Q3: At what concentration should I be using this compound?
A3: The effective concentration of this compound can vary between cell lines. It has been shown to effectively block Gas6-inducible Axl receptor activation with a low micromolar IC50 in cell assays.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Inhibition of Gas6-induced Axl signaling has been observed at concentrations of 5.0 µM and 10.0 µM in MDA-MB-231 and H1299 cells, respectively.[4]
Q4: What is the recommended solvent and storage condition for this compound?
A4: The recommended solvent for this compound is DMSO.[1] For long-term storage, the stock solution should be kept at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1]
Troubleshooting Guide
Issue 1: No observable effect or lower than expected potency of this compound.
This is a common issue that can arise from several factors, ranging from reagent quality to the biological context of the experiment.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify calculations for dilutions. Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your cell line. |
| Degraded this compound | Ensure proper storage of the compound (-80°C for long-term).[1] Prepare fresh dilutions from a new stock for each experiment. |
| Low or Absent TAM Receptor Expression | Confirm the expression of TAM receptors (Axl, MerTK, Tyro-3) in your cell line using Western blot or qPCR. If expression is low, this compound may not have a significant effect. |
| Lack of Gas6 in Culture Medium | The inhibitory effect of this compound is dependent on the presence of the TAM ligand, Gas6.[2][3] Consider adding exogenous Gas6 to the culture medium to stimulate the pathway and observe the inhibitory effect of this compound. |
| Cell Line Insensitivity | The signaling pathways in your cell line may be driven by mutations downstream of the TAM receptors, rendering them insensitive to this compound. Consider using a positive control cell line known to be sensitive to TAM inhibitors, such as H1299 or MDA-MB-231.[4] |
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Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
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Starvation (Optional): Once cells are attached, you may serum-starve them for 12-24 hours to reduce basal signaling.
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This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours).
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Gas6 Stimulation: If the effect is Gas6-dependent, add a final concentration of 200-400 ng/mL of recombinant Gas6 for the last 15-30 minutes of the incubation.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against p-Axl, Axl, p-Akt, Akt, p-ERK, and ERK. Use a loading control like GAPDH or β-actin to ensure equal loading.
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Analysis: Quantify band intensities to determine the IC50 of this compound on TAM signaling.
Issue 2: High levels of cell death observed at expected effective concentrations (potential off-target toxicity).
Observing excessive cytotoxicity can indicate off-target effects, especially at higher concentrations.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Most small molecule inhibitors can have off-target effects.[5] It is crucial to use the lowest effective concentration determined from your dose-response experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to the inhibition of TAM signaling or to off-target effects of the drug. |
| Incorrect Endpoint Measurement | Assays that measure general metabolic activity (e.g., MTT) can sometimes be confounded by changes in cell metabolism that are not directly related to cell death. Consider using a more direct measure of apoptosis, such as Annexin V/PI staining followed by flow cytometry. |
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Cell Treatment: Treat cells with this compound at the determined IC50 and at a concentration 5-10 fold higher, alongside a vehicle control.
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Cell Harvest: After the desired incubation period (e.g., 24, 48 hours), collect both adherent and floating cells.
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Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
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Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
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Analysis: Compare the percentage of apoptotic and necrotic cells between the vehicle control and this compound treated samples.
Issue 3: Unexpected changes in other signaling pathways.
This compound is designed to be a pan-TAM inhibitor, but unexpected activation or inhibition of other pathways can occur.
| Possible Cause | Troubleshooting Step |
| Pathway Crosstalk | Inhibition of the TAM pathway may lead to compensatory activation of other signaling pathways. Perform a broader analysis of key signaling nodes using a phospho-kinase array or targeted Western blotting for other receptor tyrosine kinases. |
| Off-Target Kinase Inhibition | Although this compound targets the Gas6-TAM interaction, at higher concentrations it might inhibit other kinases. Review literature for any known off-target effects or perform a kinome scan to identify other potential targets. |
| Adaptation/Resistance Mechanisms | Prolonged treatment with this compound may lead to the development of resistance mechanisms, which could involve the upregulation of alternative signaling pathways. |
Visualizations
Caption: Expected signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating RU-302 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the cellular target engagement of RU-302, a pan-TAM (Tyro3, Axl, Mer) receptor tyrosine kinase inhibitor. This compound uniquely functions by blocking the interaction between the TAM Ig1 ectodomain and its ligand, Gas6.[1][2] This contrasts with many other TAM inhibitors that are ATP-competitive kinase inhibitors. Understanding and validating the engagement of this compound with its targets in a cellular context is crucial for interpreting its biological effects and advancing its development.
This document compares this compound with other well-characterized TAM inhibitors—R428 (Bemcentinib), BMS-777607, and UNC2025—and details key experimental protocols for assessing target engagement.
Comparative Analysis of Pan-TAM Inhibitors
The following table summarizes the key characteristics and reported potency of this compound and selected alternative TAM inhibitors.
| Compound | Mechanism of Action | Primary Targets | Reported IC50 Values | Selectivity Notes |
| This compound | Blocks Gas6-TAM Interaction | Pan-TAM (Tyro3, Axl, Mer) | Low micromolar IC50 for blocking Gas6-inducible Axl activation.[1][2] | Acts on the extracellular domain, offering a different mechanism from kinase inhibitors.[1] |
| R428 (Bemcentinib) | ATP-competitive Kinase Inhibitor | Axl | 14 nM (Axl).[3][4] | Over 50-fold selective for Axl over Mer and Tyro3 in cells.[4] |
| BMS-777607 | ATP-competitive Kinase Inhibitor | Pan-TAM, c-Met, Ron | Axl: 1.1 nM, Mer: 1.8 nM, Tyro3: 4.3 nM, c-Met: 3.9 nM.[3][5] | Potent inhibitor of the Met kinase superfamily in addition to TAMs.[5] |
| UNC2025 | ATP-competitive Kinase Inhibitor | Mer, Flt3 | Mer: 0.74 nM, Flt3: 0.8 nM, Axl: 122 nM.[6][7] | Highly selective for Mer/Flt3 over Axl (>45-fold).[6] |
Experimental Methodologies for Target Engagement Validation
Validating that a compound reaches and interacts with its intended target within a cell is a critical step in drug discovery. The following are key methodologies that can be employed to confirm and quantify the target engagement of this compound and compare its performance against other inhibitors.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a target protein, leading to a higher melting temperature.[8][9][10] This allows for the detection of direct target interaction within intact cells or cell lysates.
-
Cell Culture and Treatment:
-
Culture cells expressing the target TAM kinase (e.g., A549 for Axl) to 70-80% confluency.
-
Treat cells with this compound or a comparator compound at various concentrations for a predetermined time (e.g., 1 hour) at 37°C. A vehicle control (e.g., DMSO) must be included.
-
-
Thermal Challenge:
-
After treatment, wash the cells with PBS and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler.[11]
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection and Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target TAM kinase in the soluble fraction by Western blotting or other sensitive protein detection methods like ELISA or mass spectrometry.[8]
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Kinobeads Competition Binding Assay
Kinobeads are an affinity chromatography-based chemical proteomics tool used to profile the target spectrum of kinase inhibitors.[12][13][14] The assay involves the competition of a free inhibitor with immobilized, broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.
-
Cell Lysate Preparation:
-
Harvest and lyse cells expressing the target TAM kinases.
-
Determine the protein concentration of the lysate.
-
-
Competition Binding:
-
Incubate the cell lysate with varying concentrations of this compound or a comparator compound.
-
Add the kinobead slurry to the lysate and incubate to allow for the binding of kinases to the beads.
-
-
Affinity Purification and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and digest them into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the kinases that were pulled down by the kinobeads.
-
A decrease in the amount of a specific kinase pulled down in the presence of the free inhibitor indicates that the inhibitor is engaging that kinase. Dose-response curves can be generated to determine the potency of the inhibitor for each kinase target.
-
Gas6-Induced TAM Receptor Phosphorylation Assay
This cellular assay directly measures the functional consequence of this compound's mechanism of action—the inhibition of Gas6-induced TAM receptor activation.
-
Cell Culture and Serum Starvation:
-
Inhibitor Pre-treatment:
-
Pre-incubate the cells with various concentrations of this compound or a comparator compound for a specified time (e.g., 1-2 hours).
-
-
Gas6 Stimulation:
-
Stimulate the cells with recombinant Gas6 (e.g., 200 ng/mL) for a short period (e.g., 10-30 minutes) to induce Axl phosphorylation.[19]
-
-
Cell Lysis and Western Blotting:
-
Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated Axl (p-Axl) and total Axl.
-
Use an appropriate loading control (e.g., GAPDH or α-tubulin) to ensure equal protein loading.[19]
-
Quantify the p-Axl/total Axl ratio to determine the extent of inhibition by this compound.
-
Visualizing Key Concepts
To further clarify the methodologies and the underlying biological processes, the following diagrams have been generated.
Caption: TAM Receptor Signaling Pathway and the Mechanism of this compound Action.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Caption: Logical Relationship for Comparing Target Engagement of this compound and Alternatives.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BMS 777607 - Immunomart [immunomart.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Endocytic trafficking of GAS6–AXL complexes is associated with sustained AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. The GAS6-AXL signaling pathway triggers actin remodeling that drives membrane ruffling, macropinocytosis, and cancer-cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot analysis [bio-protocol.org]
A Comparative Analysis of RU-302 and RU-301 as Pan-TAM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the TAM (Tyro3, Axl, MerTK) receptor tyrosine kinase inhibitors, RU-302 and RU-301. Both compounds are small molecule inhibitors designed to block the activation of TAM receptors by their ligand, Gas6, a mechanism implicated in tumorigenesis and immune evasion. This document summarizes their inhibitory activity, presents supporting experimental data, and provides detailed protocols for the key assays cited.
Executive Summary
RU-301 and this compound are potent pan-TAM inhibitors that function by disrupting the interaction between the Gas6 ligand and the extracellular domains of the TAM receptors.[1][2] Experimental data indicates that both compounds exhibit inhibitory activity in the low micromolar range. While both are effective, subtle differences in their activity against the individual TAM kinases have been observed. This guide will delve into the available data to provide a clear comparison of their performance.
Data Presentation: Inhibitor Activity
The inhibitory activities of RU-301 and this compound against the TAM family kinases—Tyro3, Axl, and MerTK—are summarized below. The data is primarily derived from a key study by Kimani et al. (2017), which utilized a chimeric receptor assay to assess inhibitor performance.
| Inhibitor | Target Kinase | IC50 (µM) | Kd (µM) | % Inhibition at 10 µM |
| RU-301 | Axl | 10 | 12 | ~59% (H1299 cells) |
| Tyro3 | Not explicitly reported | Not explicitly reported | Significant inhibition observed | |
| MerTK | Not explicitly reported | Not explicitly reported | Significant inhibition observed | |
| This compound | Axl | Low micromolar | Not reported | ~45% (H1299 cells) |
| Tyro3 | Low micromolar | Not reported | Significant inhibition observed | |
| MerTK | Low micromolar | Not reported | Significant inhibition observed |
Note: Specific IC50 values for RU-301 and this compound against Tyro3 and MerTK are described as being in the "low micromolar" range in the primary literature, but precise values are not provided. The percentage of inhibition is derived from experiments on different cell lines as reported by Kimani et al.
Signaling Pathway and Inhibition Mechanism
The TAM signaling pathway plays a crucial role in cell survival, proliferation, and immune regulation. The ligand Gas6 binds to the extracellular domain of TAM receptors, leading to their dimerization and autophosphorylation, which in turn activates downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways. Both RU-301 and this compound are designed to interfere with the initial step of this process: the binding of Gas6 to the TAM receptors.
References
A Comparative Guide to Axl Inhibitors: RU-302 vs. R428 (Bemcentinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Axl receptor tyrosine kinase inhibitors: RU-302, a pan-TAM inhibitor, and R428 (Bemcentinib), a selective Axl inhibitor. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for research and development purposes.
At a Glance: Key Differences
| Feature | This compound | R428 (Bemcentinib) |
| Target Profile | Pan-TAM inhibitor (Axl, Tyro3, MerTK) | Selective Axl inhibitor |
| Mechanism of Action | Blocks the interface between the TAM Ig1 ectodomain and the Gas6 Lg domain[1][2][3] | ATP-competitive inhibitor of the Axl kinase domain[4] |
| Potency (IC50 for Axl) | Low micromolar (µM) range[1][2][3] | 14 nM[4][5][6] |
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and R428, providing a clear comparison of their inhibitory activities.
Table 1: Inhibitory Potency
| Inhibitor | Target | IC50 | Ki | Notes |
| This compound | Axl | Low µM[1][2][3] | Not Reported | Also inhibits Tyro3 and MerTK as a pan-TAM inhibitor. A related compound, RU-301, has a reported IC50 of 10 µM and a Kd of 12 µM for blocking the Axl receptor dimerization site[7][8][9]. |
| R428 (Bemcentinib) | Axl | 14 nM[4][5][6] | Not Reported | Highly selective for Axl. |
Table 2: Selectivity Profile
| Inhibitor | Selectivity over MerTK | Selectivity over Tyro3 | Other Notable Selectivity |
| This compound | Pan-TAM inhibitor, also inhibits MerTK[3] | Pan-TAM inhibitor, also inhibits Tyro3[3] | A related compound, RU-301, is reported to have much higher specificity against TAM receptors compared to R428[10]. |
| R428 (Bemcentinib) | ~50-fold[6][11] | >100-fold[6][11] | >100-fold selective for Axl versus Abl[6]. |
Mechanism of Action
This compound is a pan-TAM inhibitor that functions by an allosteric mechanism. It targets the extracellular domain of the TAM receptors (Axl, Tyro3, and MerTK) at the interface of the immunoglobulin-like (Ig1) ectodomain and the Laminin G-like (Lg) domain of the Gas6 ligand. This binding prevents the Gas6-induced activation of the TAM receptors[1][2][3].
R428 (Bemcentinib) , in contrast, is an ATP-competitive small molecule inhibitor that targets the intracellular kinase domain of Axl. By binding to the ATP-binding pocket, R428 prevents the autophosphorylation of Axl and subsequent downstream signaling[4]. Interestingly, some studies suggest that R428 may also induce apoptosis in cancer cells through a mechanism independent of Axl inhibition, by disrupting lysosomal function.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Axl signaling pathway and points of inhibition.
Caption: Experimental workflow for a cell migration assay.
Caption: Logical comparison of this compound and R428.
Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in the characterization of this compound and R428.
In Vitro Kinase Assay (for R428)
This assay determines the direct inhibitory effect of a compound on the kinase activity of the Axl protein.
-
Reagents: Recombinant Axl protein, ATP, substrate peptide, R428.
-
Procedure:
-
A solution of recombinant Axl kinase is prepared in a kinase buffer.
-
Serial dilutions of R428 are added to the kinase solution and incubated for a short period.
-
The kinase reaction is initiated by adding a mixture of ATP and a substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the R428 concentration.
-
Cell-Based Axl Phosphorylation Assay
This assay measures the ability of an inhibitor to block Axl phosphorylation within a cellular context.
-
Cell Line: A cell line with high Axl expression (e.g., H1299, MDA-MB-231).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are serum-starved to reduce basal receptor tyrosine kinase activity.
-
Cells are pre-incubated with various concentrations of the inhibitor (this compound or R428) for a specified time.
-
Axl is activated by adding its ligand, Gas6.
-
Cells are lysed, and protein concentrations are determined.
-
The levels of phosphorylated Axl (p-Axl) and total Axl are determined by Western blotting using specific antibodies.
-
The ratio of p-Axl to total Axl is quantified to determine the inhibitory effect of the compound.
-
Cell Migration Assay (Transwell/Boyden Chamber)
This assay assesses the impact of the inhibitors on the migratory capacity of cancer cells. A direct comparison of this compound and R428 has been performed using a real-time cell migration assay (xCELLigence).
-
Cell Line: A migratory cancer cell line (e.g., MDA-MB-231, H1299).
-
Procedure:
-
Cells are seeded in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media.
-
The lower chamber contains media with a chemoattractant, such as fetal bovine serum (FBS).
-
The inhibitor (this compound or R428) is added to the upper and/or lower chamber at various concentrations.
-
The plate is incubated for 16-24 hours, allowing cells to migrate through the pores in the membrane towards the chemoattractant.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is counted under a microscope.
-
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID).
-
Cell Line: A human cancer cell line that forms tumors in mice (e.g., H1299).
-
Procedure:
-
Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., this compound administered intraperitoneally at 100 or 300 mg/kg) daily, while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, and the tissue can be used for further analysis (e.g., Western blotting for target engagement).
-
Conclusion
This compound and R428 (Bemcentinib) represent two distinct strategies for targeting the Axl signaling pathway. R428 is a highly potent and selective ATP-competitive inhibitor of the Axl kinase domain, with an IC50 in the nanomolar range. In contrast, this compound is a pan-TAM inhibitor with a different mechanism of action, blocking the ligand-receptor interaction on the cell surface with a lower potency in the micromolar range.
The choice between these two inhibitors will depend on the specific research question. R428 is well-suited for studies requiring potent and selective inhibition of Axl kinase activity. This compound, on the other hand, offers a tool to investigate the effects of inhibiting all three TAM receptors simultaneously and through an allosteric mechanism. This guide provides the foundational data and experimental context to assist researchers in making an informed decision for their Axl-related studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Bemcentinib | TAM Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. celonpharma.com [celonpharma.com]
- 11. medchemexpress.com [medchemexpress.com]
A Preclinical Comparative Guide to RU-302 and Other Pan-TAM Inhibitors
In the landscape of cancer therapeutics, the TAM (Tyro3, Axl, MerTK) receptor tyrosine kinases have emerged as critical targets due to their multifaceted roles in tumor progression, metastasis, and immune evasion.[1][2][3] Pan-TAM inhibitors, which simultaneously block all three receptors, represent a promising strategy to counteract these effects. This guide provides a preclinical comparison of RU-302 with other notable pan-TAM inhibitors: BMS-777607, sitravatinib, and UNC2025, focusing on their mechanism of action, in vitro potency, in vivo efficacy, and pharmacokinetic profiles based on available experimental data.
Mechanism of Action: A Tale of Two Binding Sites
A key differentiator among pan-TAM inhibitors lies in their mechanism of action. This compound and its analog RU-301 are unique in that they are not traditional tyrosine kinase inhibitors (TKIs). Instead, they function by targeting the extracellular domain of the TAM receptors, specifically blocking the interaction between the Ig1 ectodomain of the TAM receptor and the Lg domain of their primary ligand, Gas6.[4][5][6] This prevents ligand-induced receptor activation and downstream signaling.
In contrast, BMS-777607, sitravatinib, and UNC2025 are ATP-competitive TKIs that target the intracellular kinase domain of the TAM receptors.[7][8][9] By binding to the ATP pocket, they prevent autophosphorylation and subsequent activation of downstream signaling pathways.
Figure 1: Mechanisms of Action of this compound vs. other pan-TAM TKIs.
In Vitro Potency: A Head-to-Head Comparison
BMS-777607 exhibits potent, low to mid-nanomolar inhibition of all three TAM kinases.[1] Sitravatinib also shows broad-spectrum activity against TAM kinases in addition to other receptor tyrosine kinases like VEGFR and MET.[9][10][11] UNC2025, while being a pan-TAM inhibitor, displays a preference for MerTK and Flt3, with a higher IC50 for Axl and even less potency against Tyro3.[8][12]
| Inhibitor | Tyro3 IC50 (nM) | Axl IC50 (nM) | MerTK IC50 (nM) | Other Key Targets | Reference(s) |
| This compound | Not specified | Low micromolar (cell-based) | Not specified | - | [3] |
| BMS-777607 | Low-mid nM | Low-mid nM | Low-mid nM | c-Met, Ron | [1][13] |
| Sitravatinib | Not specified | Potent inhibitor | Potent inhibitor | VEGFR, PDGFR, KIT, MET, RET | [9][10][11][14] |
| UNC2025 | 301 | 122 | 2.7 | Flt3 | [8][12][15] |
Table 1: Comparative In Vitro Potency of Pan-TAM Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. "Not specified" indicates that precise values were not found in the reviewed literature.
In Vivo Preclinical Efficacy: Diverse Cancer Models
The preclinical antitumor activity of these pan-TAM inhibitors has been evaluated in various cancer models, demonstrating their therapeutic potential.
This compound has shown significant suppression of tumor growth in a human H1299 non-small cell lung cancer (NSCLC) xenograft model in NOD-SCIDγ mice.[6] Daily administration of this compound at 100 mg/kg and 300 mg/kg resulted in a significant decrease in tumor volume without causing significant changes in body weight.[4]
BMS-777607 has demonstrated efficacy in a syngeneic orthotopic E0771 murine triple-negative breast cancer model.[1][16] In this model, BMS-777607, both as a monotherapy and in combination with an anti-PD-1 antibody, significantly decreased tumor growth and the incidence of lung metastasis.[1][16] It has also shown antitumor effects in glioblastoma xenograft models (SF126 and U118MG), leading to significant tumor volume reduction.[17][18]
Sitravatinib has shown potent single-agent antitumor activity in immunocompetent mice bearing KLN205 (lung), CT1B-A5 (breast), and E0771 (breast) tumors.[14] It has also been shown to enhance the efficacy of PD-1 blockade in refractory cancer models.[14]
UNC2025 has been extensively studied in leukemia models. It has shown therapeutic efficacy in xenograft models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), leading to dose-dependent decreases in tumor burden and a significant increase in median survival.[4][5]
| Inhibitor | Cancer Model(s) | Key Findings | Reference(s) |
| This compound | H1299 NSCLC Xenograft | Significant tumor growth suppression. | [4][6] |
| BMS-777607 | E0771 Triple-Negative Breast Cancer; Glioblastoma Xenografts | Decreased tumor growth and metastasis; Enhanced anti-PD-1 efficacy. | [1][16][17][18] |
| Sitravatinib | KLN205 Lung, CT1B-A5 & E0771 Breast Cancers | Potent single-agent antitumor activity; Enhanced anti-PD-1 efficacy. | [14] |
| UNC2025 | ALL and AML Xenografts | Dose-dependent reduction in tumor burden; Increased survival. | [4][5] |
Table 2: Summary of In Vivo Preclinical Efficacy of Pan-TAM Inhibitors.
Pharmacokinetic Profiles
A favorable pharmacokinetic profile is crucial for the clinical translation of any therapeutic agent.
This compound and its analog RU-301 have shown good bioavailability.[17]
BMS-777607 is orally bioavailable and has been shown to be effective when administered orally in preclinical models.[6]
Sitravatinib is also orally bioavailable and has a terminal elimination half-life of 42.1-51.5 hours in humans.
UNC2025 exhibits excellent pharmacokinetic properties in mice, including 100% oral bioavailability, low clearance, and a half-life of 3.8 hours.[4][5][8]
| Inhibitor | Key Pharmacokinetic Parameters (in mice unless stated otherwise) | Reference(s) |
| This compound | Good bioavailability. | [17] |
| BMS-777607 | Orally bioavailable. | [6] |
| Sitravatinib | Orally bioavailable; T1/2: 42.1-51.5 h (human). | |
| UNC2025 | 100% oral bioavailability; T1/2: 3.8 h; Low clearance. | [4][5][8] |
Table 3: Comparative Pharmacokinetic Profiles of Pan-TAM Inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are generalized protocols for key experiments cited in the comparison.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to inhibit the enzymatic activity of a target kinase by 50% (IC50).
Figure 2: General workflow for an in vitro kinase inhibition assay.
-
Reagents and Materials:
-
Recombinant human Tyro3, Axl, and MerTK kinases.
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method).
-
Kinase reaction buffer.
-
Test inhibitor (e.g., this compound, BMS-777607) at various concentrations.
-
96-well or 384-well plates.
-
Detection reagents (e.g., anti-phospho-substrate antibody, scintillation fluid).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In each well of the plate, add the recombinant kinase, the kinase-specific substrate, and the test inhibitor at the desired concentration.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA, radiometric assay, fluorescence polarization).
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Cell-Based TAM Activation Assay (General Protocol)
This assay measures the ability of an inhibitor to block ligand-induced TAM receptor activation in a cellular context.
-
Reagents and Materials:
-
A cell line endogenously expressing TAM receptors (e.g., H1299 lung cancer cells) or a reporter cell line (e.g., Ba/F3 cells engineered to express a specific TAM kinase).[7]
-
Cell culture medium and supplements.
-
Recombinant human Gas6.
-
Test inhibitor at various concentrations.
-
Lysis buffer.
-
Antibodies for Western blotting (e.g., anti-phospho-Axl, anti-total-Axl, anti-phospho-Akt, anti-total-Akt).
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for a few hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a fixed concentration of Gas6 for a short duration (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to detect the levels of phosphorylated and total TAM receptors and downstream signaling proteins (e.g., Akt, ERK).
-
Quantify the band intensities to determine the extent of inhibition of Gas6-induced phosphorylation.
-
In Vivo Tumor Xenograft Study (General Protocol)
This study evaluates the antitumor efficacy of a test compound in an animal model.
Figure 3: General workflow for an in vivo tumor xenograft study.
-
Animals and Materials:
-
Immunocompromised mice (e.g., NOD-SCIDγ, nude mice).
-
Human cancer cell line (e.g., H1299).
-
Cell culture reagents.
-
Matrigel (optional, to enhance tumor take).
-
Test inhibitor formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size limit.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Statistically analyze the tumor growth data to determine the efficacy of the treatment.
-
Conclusion
This compound presents a distinct approach to pan-TAM inhibition by targeting the extracellular ligand-binding domain, which may offer a different specificity and off-target profile compared to ATP-competitive TKIs like BMS-777607, sitravatinib, and UNC2025. While direct, head-to-head preclinical comparisons are limited, the available data suggest that all these inhibitors have promising antitumor activities in various cancer models. The choice of a particular pan-TAM inhibitor for further development may depend on the specific cancer type, the desired selectivity profile, and the potential for combination therapies. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting future preclinical studies in this important area of cancer drug development.
References
- 1. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. miR-132/212 cluster inhibits the growth of lung cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TAM Receptor Inhibition–Implications for Cancer and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAM Family Receptor Kinase Inhibition Reverses MDSC-Mediated Suppression and Augments Anti-PD-1 Therapy in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.port.ac.uk [pure.port.ac.uk]
- 12. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-Front War on Cancer—Targeting TAM Receptors in Solid Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spatial multiplex analysis of lung cancer reveals that regulatory T cells attenuate KRAS-G12C inhibitor–induced immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TAM receptor tyrosine kinases as emerging targets of innate immune checkpoint blockade for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Frontiers | GAS6/TAM Pathway Signaling in Hemostasis and Thrombosis [frontiersin.org]
- 18. mdpi.com [mdpi.com]
A Head-to-Head Comparison: RU-302 and Bemcentinib in Axl-Expressing Cancer Cells
For researchers, scientists, and drug development professionals, the targeting of the Axl receptor tyrosine kinase, a key player in cancer progression, metastasis, and drug resistance, has become a critical area of investigation. This guide provides a detailed, data-driven comparison of two inhibitors targeting the Axl signaling pathway: RU-302, a pan-TAM inhibitor, and bemcentinib, a selective Axl kinase inhibitor.
This comparison guide synthesizes available preclinical data to objectively evaluate the performance of this compound and bemcentinib in the context of Axl-expressing cancer cells. We present a summary of their mechanisms of action, in vitro and in vivo efficacy, and detailed experimental protocols to support further research and development.
At a Glance: this compound vs. Bemcentinib
| Feature | This compound | Bemcentinib (BGB324/R428) |
| Target(s) | Pan-TAM (Tyro3, Axl, MerTK) inhibitor | Selective Axl kinase inhibitor |
| Mechanism of Action | Blocks the interaction between the Gas6 ligand and the TAM receptor extracellular domain. | Inhibits the intracellular kinase activity of Axl.[1][2] |
| Reported IC50 (Axl) | Low micromolar range in cell-based assays.[3] | 14 nM in a cell-free kinase assay.[1][2] |
| In Vitro Effects | Blocks Gas6-inducible Axl receptor activation and downstream signaling.[3] | Inhibits Axl phosphorylation, cell migration, and invasion.[4] |
| In Vivo Effects | Suppresses tumor growth in a human lung cancer xenograft model.[3] | Reduces tumor growth and metastasis in various cancer xenograft models.[5] |
| Selectivity | Broadly targets all three TAM family receptors. | Highly selective for Axl over MerTK and Tyro3.[1][2] |
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound and bemcentinib employ distinct strategies to disrupt Axl signaling, a critical pathway in many cancers.
This compound: Extracellular Blockade of Ligand Binding
This compound is a pan-TAM inhibitor, meaning it targets all three members of the TAM receptor family: Tyro3, Axl, and MerTK. Its mechanism of action is unique as it functions extracellularly. It prevents the binding of the primary TAM ligand, Gas6, to the immunoglobulin-like domains of the TAM receptors.[3] This blockade of the ligand-receptor interaction is the initial step required for receptor dimerization and subsequent activation of downstream signaling pathways.
References
Evaluating RU-302's Impact on Immune Cell Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RU-302, a pan-TAM (Tyro3, Axl, MerTK) receptor inhibitor, with other representative TAM inhibitors, focusing on their effects on immune cell populations. This compound distinguishes itself by blocking the interaction between the TAM receptors and their primary ligand, Gas6, thereby inhibiting downstream signaling.[1] This guide will objectively compare the performance of this compound with a pan-TAM tyrosine kinase inhibitor (BMS-777607) and a MerTK-specific inhibitor (UNC2025/MRX-2843), supported by available experimental data.
Introduction to TAM Receptors and Their Role in Immunity
The TAM family of receptor tyrosine kinases—Tyro3, Axl, and MerTK—are crucial regulators of the immune system. They are involved in processes such as the clearance of apoptotic cells (efferocytosis), the dampening of inflammatory responses, and the maintenance of immune homeostasis. Dysregulation of TAM signaling is implicated in various diseases, including cancer and autoimmune disorders. In the tumor microenvironment, TAM receptor activation, often driven by their ligand Gas6, can promote an immunosuppressive milieu, allowing cancer cells to evade immune surveillance. Consequently, inhibiting TAM signaling has emerged as a promising strategy in cancer immunotherapy.
Comparative Analysis of TAM Inhibitors
This guide evaluates three distinct classes of TAM inhibitors to provide a comprehensive overview of their effects on the immune landscape:
-
This compound (Pan-TAM Ligand-Receptor Interaction Inhibitor): This small molecule prevents the binding of Gas6 to all three TAM receptors, thereby blocking the initial step of signal activation.
-
BMS-777607 (Pan-TAM Tyrosine Kinase Inhibitor): This compound inhibits the intracellular kinase activity of all three TAM receptors, preventing downstream signaling even if ligand binding occurs.
-
UNC2025 and MRX-2843 (MerTK-Specific Inhibitors): These molecules selectively target the MerTK receptor, allowing for a more focused interrogation of its role in the immune response.
Data Presentation: Effects on Immune Cell Populations
The following tables summarize the quantitative effects of the comparator TAM inhibitors on various immune cell populations, as documented in preclinical studies. While direct quantitative data for this compound's effect on immune cell populations is not extensively available in the public domain, its mechanism of action as a pan-TAM inhibitor suggests its effects would be broadly similar to those observed with BMS-777607, with potential nuances due to its distinct mechanism of action. The provided data for comparator compounds serves as a strong predictive framework for the expected immunological consequences of this compound treatment.
Table 1: Effect of Pan-TAM Inhibition (BMS-777607) on Tumor-Infiltrating Lymphocytes in a Murine Triple-Negative Breast Cancer Model
| Immune Cell Population | Vehicle Control (%) | BMS-777607 (%) | BMS-777607 + anti-PD-1 (%) |
| CD45+ (Total Immune Cells) | ~20 | ~25 | ~56 |
| CD3+ (T Cells) | ~10 | ~12 | ~35 |
| CD4+ (Helper T Cells) | ~5 | ~6 | ~20 |
| CD8+ (Cytotoxic T Cells) | ~3 | ~4 | ~15 |
Data is approximated from graphical representations in the cited literature and represents the percentage of positive cells within the tumor tissue as determined by flow cytometry.
Table 2: Effect of MerTK Inhibition (UNC2025/MRX-2843) on Immune Cell Populations in Preclinical Cancer Models
| Immune Cell Population / Marker | Vehicle Control | MerTK Inhibitor | Effect |
| T Cells | |||
| CD8+ T Cell Infiltration | Low | High | Increased infiltration of cytotoxic T cells into the tumor.[2] |
| Exhausted T Cells (PD-1+TIM3+) | High | Low | Reduction in T cell exhaustion markers.[2] |
| Regulatory T Cells (Tregs) | Unchanged | Unchanged | No significant impact on the proportion of Treg cells.[2] |
| Macrophages | |||
| M1 Macrophages (Pro-inflammatory) | Low | High | Skews macrophages towards an anti-tumor M1 phenotype.[3] |
| M2 Macrophages (Anti-inflammatory) | High | Low | Reduces the population of immunosuppressive M2 macrophages.[3] |
| Dendritic Cells (DCs) | |||
| Antigen Presentation Capacity | Low | High | Increased antigen-presenting capacity.[4] |
Experimental Protocols
General Workflow for Evaluating Immune Cell Populations in Preclinical Models
The following diagram outlines a typical experimental workflow for assessing the in vivo effects of a small molecule inhibitor like this compound on the tumor immune microenvironment.
Caption: Experimental workflow for in vivo immune profiling.
Detailed Methodologies
1. In Vivo Syngeneic Mouse Tumor Model:
-
Cell Line: A murine cancer cell line (e.g., B16 melanoma, CT26 colon carcinoma) is chosen that is syngeneic to the mouse strain being used (e.g., C57BL/6).
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors are palpable, mice are randomized into treatment groups and receive daily administration of this compound, a comparator compound (e.g., BMS-777607, MRX-2843), or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume is measured regularly with calipers, and animal health is monitored.
2. Preparation of Single-Cell Suspensions:
-
Tissue Harvest: At the end of the study, mice are euthanized, and tumors and spleens are aseptically harvested.
-
Tumor Digestion: Tumors are mechanically minced and then enzymatically digested using a cocktail of enzymes such as collagenase D, dispase, and DNase I to obtain a single-cell suspension.
-
Spleen Processing: Spleens are mechanically dissociated through a cell strainer to release splenocytes.
-
Red Blood Cell Lysis: Red blood cells are lysed using an ACK lysis buffer.
-
Cell Counting: The total number of viable cells is determined using a hemocytometer and trypan blue exclusion.
3. Flow Cytometry for Immune Cell Profiling:
-
Antibody Staining: Single-cell suspensions are stained with a panel of fluorochrome-conjugated antibodies specific for various immune cell surface markers. A typical panel might include:
-
General Immune Cells: CD45
-
T Cells: CD3, CD4, CD8
-
B Cells: B220, CD19
-
Natural Killer (NK) Cells: NK1.1, CD335 (NKp46)
-
Macrophages: F4/80, CD11b, CD86 (M1), CD206 (M2)
-
Dendritic Cells: CD11c, MHC Class II
-
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: The acquired data is analyzed using specialized software (e.g., FlowJo) to gate on specific cell populations and quantify their frequencies and absolute numbers.
Signaling Pathways and Logical Relationships
TAM Receptor Signaling and Points of Inhibition
The following diagram illustrates the canonical TAM receptor signaling pathway and highlights the distinct points of inhibition for this compound and a tyrosine kinase inhibitor like BMS-777607.
Caption: TAM signaling and inhibitor action.
Logical Relationship of TAM Inhibition and Immune Response
The inhibition of TAM signaling is expected to shift the tumor microenvironment from an immunosuppressive to an immunostimulatory state. This logical relationship is depicted in the diagram below.
Caption: TAM inhibition and immune response.
Conclusion
This compound, as a pan-TAM inhibitor that blocks the Gas6-TAM interaction, represents a promising therapeutic agent for modulating the tumor immune microenvironment. Based on its mechanism of action and data from comparable TAM inhibitors, this compound is anticipated to promote a shift from an immunosuppressive to an immunostimulatory state. This is likely to be characterized by an increase in pro-inflammatory M1 macrophages, enhanced dendritic cell function, and a subsequent increase in the infiltration and activity of cytotoxic CD8+ T cells within the tumor. Further preclinical studies with direct immunophenotyping of the effects of this compound are warranted to fully elucidate its immunomodulatory profile and guide its clinical development. This guide provides a foundational framework for researchers to design and interpret such studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AXL receptor tyrosine kinase is required for T cell priming and antiviral immunity | eLife [elifesciences.org]
- 3. Targeting MerTK decreases efferocytosis and increases anti-tumor immune infiltrate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
